2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-4-6-7-12(5-2)13(16)15-9-8-14-11(3)10-15/h11-12,14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWVWPDQTJUGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCNC(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one: A Technical Guide
Executive Summary
The structural elucidation of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one presents a distinct analytical challenge due to the convergence of two stereochemical phenomena: amide rotamerism and dual-center chirality .[1] Unlike rigid heteroaromatics, this molecule exhibits significant conformational freedom at room temperature, leading to spectral broadening and signal doubling that can be easily misidentified as impurities.
This guide provides a rigorous, self-validating framework for analyzing this molecule. We move beyond simple peak-picking to a dynamic analysis of the equilibrium states, ensuring that drug development professionals can distinguish between genuine structural complexity and synthetic byproducts.
Structural Context & Chemometrics
Before approaching the magnet, we must define the spin system. This molecule is an amide formed by the condensation of 2-ethylhexanoic acid and 3-methylpiperazine .[1]
The Stereochemical Challenge
The molecule contains two chiral centers:
-
C2' (Acyl Chain): The
-carbon of the hexanoyl tail.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
C3 (Piperazine Ring): The carbon bearing the methyl group.[1]
This results in a mixture of diastereomers (pairs of enantiomers:
Numbering Scheme
To ensure consistent assignment, we utilize the following numbering system:
-
Piperazine Core: N1 (amide attachment), C2, C3(Me), N4(H), C5, C6.
-
Acyl Chain: C1' (Carbonyl), C2' (Methine), C3'-C6' (Butyl tail), C7' (Ethyl group attached to C2').[1]
Figure 1: Connectivity and stereochemical hotspots. The interaction between the chiral centers at C2' and C3 creates diastereomeric environments.
Experimental Protocol
Standard high-throughput protocols often fail for this class of compounds.[1] The following methodology is designed to resolve the rotameric overlap.
Sample Preparation[2]
-
Solvent Selection:
-
Concentration: 10–15 mg in 0.6 mL solvent. Avoid over-concentration, which promotes aggregation and viscosity broadening.[1]
-
Reference: TMS (0.00 ppm) is mandatory.[1] Residual solvent peaks (CHCl3 @ 7.26 ppm) are unreliable in the presence of varying amide concentrations.
Acquisition Parameters
-
Frequency: 600 MHz recommended to resolve the diastereomeric splitting of the methyl signals.
-
Temperature:
1H NMR Analysis (600 MHz, CDCl3)
The spectrum will be dominated by the aliphatic envelope, but specific diagnostic signals allow for structural confirmation.
Diagnostic Signals & Assignment Table
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 0.85 – 0.95 | Overlapping Triplets | 6H | Term. Methyls | C6' (Butyl) and C2'-Ethyl terminus. |
| 1.05 / 1.08 | Doublet (Split) | 3H | Piperazine-Me | C3-Me .[1] Split due to diastereomers/rotamers.[1][4] |
| 1.20 – 1.65 | Multiplet Envelope | 8H | Alkyl Chain | C3', C4', C5' and Ethyl-CH2.[1] |
| 1.80 | Broad Singlet | 1H | N4-H | Exchangeable with D2O.[1] |
| 2.40 – 2.55 | Multiplet | 1H | C2'-H | The |
| 2.60 – 3.10 | Broad Multiplets | 3H | Ring Protons | Protons adjacent to N4 (C3-H, C5-H).[1] |
| 3.40 – 3.80 | Broad/Split | 2H | N1-CH2 (Eq) | Rotamer Diagnostic. Protons adjacent to Amide N. |
| 4.20 – 4.50 | Broad/Split | 2H | N1-CH2 (Ax) | Rotamer Diagnostic. Highly deshielded by C=O anisotropy.[1] |
Detailed Mechanistic Interpretation
The "Rotamer Hump": At 298 K, the protons on C2 and C6 of the piperazine ring (adjacent to the amide nitrogen) will not appear as clean triplets or doublets. Instead, they will manifest as broad, complex multiplets spanning 3.4 – 4.5 ppm.
-
Cause: The C=O bond has a high barrier to rotation (~16-18 kcal/mol).[1] The N1-C2 and N1-C6 protons experience different magnetic environments depending on whether they are cis or trans to the carbonyl oxygen [1].[1]
-
Validation: Heating the sample to 353 K will cause these signals to sharpen and coalesce into a time-averaged set of signals.[1]
The Diastereomeric Methyls:
The methyl group on the piperazine ring (C3-Me) is a sensitive probe. Because the molecule exists as diastereomers, you may observe two distinct doublets for this methyl group, separated by 0.01 – 0.03 ppm. This is not an impurity; it is intrinsic to the mixture of
13C NMR & 2D Correlation
Carbon spectroscopy provides the definitive skeleton, unaffected by the dynamic broadening seen in proton NMR.
Key 13C Signals[1][7]
-
Carbonyl (C1'): ~174 - 176 ppm.[1] May appear as two peaks (rotamers).[1][3]
-
Piperazine Carbons:
-
Alkyl Chain:
HSQC/HMBC Workflow
To map the connectivity through the "silent" amide bond:
-
HSQC: Correlate the broad proton signals at 3.5-4.5 ppm to the carbons at 40-45 ppm to confirm they are the N1-adjacent methylenes.
-
HMBC: Look for a long-range coupling from the C2'-H (methine of the acid chain) to the Carbonyl C1' and, crucially, from the Piperazine Ring Protons (C2/C6) to the same Carbonyl C1' . This 3-bond coupling bridges the amide gap.[1]
Advanced Validation: Variable Temperature (VT) NMR
This is the "Gold Standard" experiment to confirm the structure and purity.
The Logic of Coalescence
If the spectral complexity is due to impurities, heating will simply sharpen the impurity peaks. If it is due to rotamers, the distinct peaks will merge (coalesce) as the rotation rate exceeds the NMR timescale difference (
Figure 2: Decision tree for Variable Temperature (VT) analysis. This workflow differentiates between structural dynamics and sample contamination.
Calculating the Rotational Barrier
Using the coalescence temperature (
References
-
Witanowski, M., et al. (1972).[1] Nitrogen NMR Spectroscopy. Plenum Press.[1] (Foundational text on Nitrogen shielding and amide anisotropy).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] [1]
-
Bain, A. D. (2003).[1] "Dynamic NMR Spectroscopy." Annual Reports on NMR Spectroscopy, 49, 63-129.[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1]
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative online resource for chemical shifts).[1]
Sources
- 1. 2-Ethylhexanoic acid | SIELC Technologies [sielc.com]
- 2. alpaipars.com [alpaipars.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
Technical Guide: Crystal Structure Determination of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one
[1][2]
Executive Summary
This guide details the protocol for the solid-state characterization of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one (EMPH).[1] Due to the steric bulk of the 2-ethylhexyl tail and the conformational flexibility of the piperazine ring, EMPH presents a high probability of existing as a viscous oil or low-melting solid in its free base form.[1] Therefore, this technical document focuses on salt screening strategies , single-crystal growth of ionic derivatives , and crystallographic refinement techniques specific to handling disordered alkyl chains and chiral centers in piperazine amides.
Molecular Profile & Crystallographic Challenges
Before initiating experimentation, one must understand the structural impediments to crystallization inherent in EMPH.[1][2]
Structural Analysis[1][2][4][5]
-
Core Scaffold: 3-Methylpiperazine (Chiral center at C3).[1][2]
-
Acyl Chain: 2-Ethylhexanoyl group (branched, highly flexible).[1][2]
-
Hydrogen Bonding: The tertiary amide nitrogen is a poor acceptor; the secondary amine (N4 of piperazine) is the primary H-bond donor/acceptor site.[2]
The "Oily Amide" Problem
The 2-ethylhexyl group is notorious in crystallography for preventing efficient lattice packing.[1] The ethyl branch creates "steric frustration," often resulting in amorphous oils rather than crystalline solids.[1][2]
Phase I: Salt Screening & Derivatization Workflow[1][2]
To obtain a diffraction-quality crystal, we must freeze the conformational flexibility of the molecule using counter-ions.[1]
Acid Selection Matrix
Do not rely solely on HCl.[1][2] While common, hydrochloride salts of lipophilic amines often form hygroscopic needles that deliquesce.[1][2] Use the following hierarchy:
| Acid Candidate | pKa | Rationale for EMPH | Expected Outcome |
| Fumaric Acid | 3.03, 4.44 | Bidentate H-bonding capability; rigid backbone.[1][2] | High Success. Forms stable 1:1 or 2:1 salts with piperazines.[1][2] |
| Oxalic Acid | 1.25, 4.14 | Strong acid; small size allows tight packing.[1][2] | High Success. Good for forming compact lattices.[1][2] |
| p-Toluenesulfonic | -2.8 | Bulky anion adds van der Waals interactions.[1][2] | Moderate. Good if the alkyl chain needs space to pack.[1][2] |
| Hydrochloric Acid | -6.3 | Standard reference.[1][2] | Low/Risk. Likely hygroscopic or solvated (hydrates).[2] |
Experimental Protocol: Reactive Crystallization
Objective: Synthesize the EMPH-Fumarate (1:1) salt.[2][3]
-
Stoichiometry: Dissolve 1.0 mmol of EMPH free base in 2 mL of Ethyl Acetate (EtOAc).
-
Acid Solution: Dissolve 1.0 mmol of Fumaric Acid in 3 mL of hot Methanol (MeOH).
-
Mixing: Add the acid solution dropwise to the base solution with vigorous stirring at 50°C.
-
Nucleation: Allow the mixture to cool slowly to Room Temperature (RT). If no precipitate forms, add 'anti-solvent' (Diethyl Ether or n-Hexane) dropwise until turbidity is just visible.[1][2]
-
Growth: Seal the vial with Parafilm, poke one small hole, and allow slow evaporation for 3-7 days.
Phase II: Single Crystal Growth Methodologies
If reactive crystallization yields micro-crystalline powder, use these techniques to grow X-ray suitable specimens (
Vapor Diffusion (Sitting Drop)
This is the gold standard for minimizing solvent inclusion defects.[2]
-
Inner Chamber: 20 mg EMPH salt in 1 mL MeOH/Ethanol.
-
Outer Chamber: 5 mL Diethyl Ether (precipitant).
-
Mechanism: Ether vapor diffuses into the alcohol, slowly lowering solubility and forcing ordered nucleation.[1][2]
Workflow Visualization
The following diagram outlines the decision logic for crystal optimization.
Figure 1: Decision tree for converting oily piperazine amides into diffraction-quality crystals.
Phase III: Data Collection & Refinement Strategy
Once a crystal is mounted, specific parameters must be set to handle the EMPH structure.[1][2]
Data Collection Parameters[1][2][3][4]
-
Temperature: 100 K (Liquid Nitrogen Stream).
-
Radiation: Cu K
( Å) is preferred over Mo K for purely organic light-atom structures to maximize diffraction intensity, unless the crystal is weakly diffracting due to disorder.[2]
Handling Disorder (The "2-Ethylhexyl" Issue)
It is highly probable that the terminal carbons of the hexanoyl chain will show positional disorder.[1][2]
-
SHELXL Command: Use PART 1 and PART 2 instructions to model the alkyl tail in two alternative conformations (e.g., 60:40 occupancy).[2]
-
Restraints: Apply DFIX (bond length) and SIMU (thermal ellipsoid) restraints to ensure the disordered model remains chemically chemically sensible.
Absolute Configuration Determination
EMPH contains a chiral center at the 3-methyl position of the piperazine ring.[1]
-
Problem: C, H, N, O are light atoms with low anomalous scattering power. Determining absolute structure (R vs S) is difficult without a heavy atom.[2]
-
Solution: If the Flack parameter is inconclusive (standard error > 0.1), synthesize the Hydrobromide (HBr) salt.[2] The Bromine atom provides sufficient anomalous scattering to definitively assign the stereochemistry.[1][2]
References
-
Sheldrick, G. M. (2015).[2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[2] Link
-
Parkin, S. (2000).[2] "Disorder in crystal structures."[1][2] Crystallography Reviews, 7(2), 199-237.[1][2] (Standard text for handling alkyl chain disorder).
-
Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database."[1][2] Acta Crystallographica Section B, 72(2), 171-179.[1][2] Link
-
Müller, P. (2009).[2] "Crystal structure determination: A critical view." Crystallography Reviews, 15(1), 57-83.[2] (Methodology for handling difficult organic crystals).[2]
-
Flack, H. D. (1983).[2] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1][2] Link
Physicochemical Properties and Synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one: A Technical Guide
Executive Summary
In modern drug discovery and materials science, the strategic combination of highly lipophilic aliphatic chains with polar, ionizable heterocycles is a proven method for tuning pharmacokinetic and physicochemical properties. 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one is a specialized tertiary amide that exemplifies this approach. By coupling the sterically hindered 2-ethylhexanoic acid with the privileged 3-methylpiperazine scaffold, researchers can generate an intermediate or active pharmaceutical ingredient (API) with a highly calibrated balance of membrane permeability and aqueous solubility[1][2].
This whitepaper provides an in-depth technical analysis of the compound's physicochemical profile, the mechanistic causality behind its synthesis, and a self-validating experimental protocol designed for high-yield, regioselective production.
Structural & Physicochemical Profiling
The molecular architecture of this compound dictates its behavior in both biological and synthetic environments. The molecule features a highly branched aliphatic tail (2-ethylhexanoyl group) which imparts significant lipophilicity[3], counterbalanced by the basic secondary amine (N4) of the piperazine ring[2].
Stereochemical Complexity
The compound contains two distinct stereocenters:
-
C2 of the hexanoyl chain: 2-ethylhexanoic acid is typically utilized as a racemic mixture unless explicitly resolved via asymmetric synthesis (e.g., asymmetric Favorskii rearrangement)[4][5].
-
C3 of the piperazine ring: The methyl group introduces a second chiral center. Consequently, standard synthesis using racemic precursors will yield a mixture of four stereoisomers (two pairs of diastereomers), which may exhibit distinct chromatographic behaviors and biological activities.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical metrics critical for downstream formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.
| Property | Value / Description |
| Chemical Name | This compound |
| Molecular Formula | C13H26N2O |
| Molecular Weight | 226.36 g/mol |
| Topological Polar Surface Area (TPSA) | ~32.3 Ų |
| Predicted LogP | 2.5 – 3.1 |
| pKa (Basic Amine) | ~8.5 – 9.0 (N4 of the piperazine ring) |
| Hydrogen Bond Donors (HBD) | 1 (Secondary amine N-H) |
| Hydrogen Bond Acceptors (HBA) | 2 (Amide C=O, Amine N) |
| Stereocenters | 2 (Yielding a diastereomeric mixture) |
Rationale for Molecular Design & ADME Implications
The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to act as a versatile linker that enhances water solubility while maintaining favorable drug-like properties[1][2]. When acylated with 2-ethylhexanoic acid, the resulting amide bond provides excellent metabolic stability against plasma amidases[6].
The structural synergy between the lipophilic branched chain and the hydrophilic basic amine creates a molecule with an optimal LogP (~2.8) and TPSA (< 40 Ų), making it highly suitable for crossing lipid bilayers, including the blood-brain barrier (BBB).
Caption: Structural features driving the ADME profile of the target piperazine amide.
Synthetic Strategy & Mechanistic Causality
Synthesizing this compound requires overcoming two primary chemical challenges: the steric hindrance of the carboxylic acid and the dual reactivity of the diamine.
-
Overcoming Steric Hindrance: The alpha-ethyl branch of 2-ethylhexanoic acid creates significant steric bulk. Standard carbodiimide coupling agents (e.g., EDC, DCC) often fail or produce low yields due to the slow rate of nucleophilic attack on the O-acylisourea intermediate, which instead undergoes a deleterious rearrangement to an inactive N-acylurea[3][7]. Therefore, activation via conversion to an acyl chloride using thionyl chloride (SOCl₂) or utilizing highly reactive uronium salts (e.g., HATU) is strictly required[7][8].
-
Regioselective Amidation: 3-methylpiperazine possesses two secondary nitrogen atoms (N1 and N4). The N4 position is adjacent to the methyl group, rendering it sterically hindered. By controlling the reaction temperature (0 °C) and utilizing dropwise addition of the activated acyl species, nucleophilic acyl substitution is kinetically driven to occur almost exclusively at the less hindered N1 position[2].
Caption: Regioselective synthesis workflow for this compound.
Step-by-Step Experimental Protocol
The following methodology utilizes an acyl chloride intermediate to bypass steric limitations, followed by a self-validating acid-base extraction to ensure high purity.
Phase 1: Activation of 2-Ethylhexanoic Acid
-
Causality: Catalytic N,N-dimethylformamide (DMF) reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly electrophilic catalyst to accelerate the conversion of the sterically hindered acid to the acyl chloride.
-
Charge a flame-dried, argon-purged round-bottom flask with 2-ethylhexanoic acid (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).
-
Add a catalytic amount of anhydrous DMF (2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.5 eq, 15 mmol) dropwise over 10 minutes.
-
Remove the ice bath and reflux the mixture at 40 °C for 2 hours until gas evolution (SO₂ and HCl) ceases.
-
Concentrate the mixture under reduced pressure to remove unreacted SOCl₂ and DCM, yielding crude 2-ethylhexanoyl chloride as a pale yellow oil. Re-dissolve in 10 mL anhydrous DCM.
Phase 2: Regioselective Nucleophilic Acyl Substitution
-
Causality: Maintaining the reaction at 0 °C suppresses the thermodynamic acylation of the hindered N4 position, ensuring high regioselectivity for the N1 position[2].
-
In a separate flame-dried flask, dissolve 3-methylpiperazine (1.2 eq, 12 mmol) and triethylamine (TEA, 2.0 eq, 20 mmol) in anhydrous DCM (30 mL). Cool to 0 °C.
-
Add the 2-ethylhexanoyl chloride solution dropwise via an addition funnel over 30 minutes, maintaining vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
Phase 3: Self-Validating Liquid-Liquid Extraction (LLE)
-
Causality: This workup leverages the pKa (~8.5) of the unreacted N4 amine. By swinging the pH, the protocol inherently validates the structural integrity of the basic piperazine moiety; if the molecule lacks the basic amine (e.g., due to bis-acylation), it will not partition into the aqueous layer during the acid wash.
-
Acid Wash (Protonation): Transfer the reaction mixture to a separatory funnel. Extract with 1M HCl (3 × 20 mL). The target product and unreacted 3-methylpiperazine become protonated and migrate to the aqueous layer. Discard the organic layer (which contains unreacted acid and neutral impurities).
-
Basification (Deprotonation): Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH until the pH reaches >10. The target product becomes neutral and insoluble in water, often appearing as a cloudy emulsion.
-
Final Extraction: Extract the basic aqueous layer with fresh DCM (3 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure this compound.
References
-
Varela, M. T., et al. "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity." Saudi Pharmaceutical Journal, 2023. URL: [Link]
-
"Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents." ChemInform, ResearchGate. URL: [Link]
-
"Novel Synthesis of Optically Active 2-Ethylhexanoic Acid, 2-Ethylhexanol, and 2-Ethylhexylamine via the Asymmetric Favorskii Rearrangement." Synthetic Communications, Taylor & Francis. URL: [Link]
-
"Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione." Molecules, MDPI. URL: [Link]
Sources
- 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. manavchem.com [manavchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Pharmacological Profiling of Novel Piperazine Derivatives: From Privileged Scaffold to Clinical Candidate
Executive Summary
The piperazine scaffold remains a cornerstone of modern medicinal chemistry, frequently cited as a "privileged structure" due to its ability to bind multiple receptor subtypes with high affinity. While historically utilized as a passive linker, recent advancements in C-H functionalization and hybrid design have elevated piperazine to an active pharmacophore in Central Nervous System (CNS) disorders, oncology, and multidrug-resistant (MDR) infections. This guide outlines the pharmacological rationale, critical safety liabilities, and validated experimental protocols required to profile novel piperazine derivatives.
The Chemical Logic: Why Piperazine?
The ubiquity of the piperazine ring in FDA-approved drugs (e.g., Imatinib, Olanzapine, Ciprofloxacin) is not accidental. Its pharmacological value stems from three specific physicochemical properties:
-
Conformational Rigidity: The six-membered ring exists predominantly in a chair conformation, providing a defined spatial vector that orients substituents at the N1 and N4 positions. This reduces the entropic penalty of binding to protein pockets compared to flexible linear diamines.
-
Ionization & Solubility: With a pKa typically around 9.8 (for the first nitrogen), piperazine exists as a mono-cation at physiological pH (7.4). This positive charge improves aqueous solubility and facilitates electrostatic interactions with conserved aspartate residues in GPCR binding pockets (e.g., Asp3.32 in amine receptors).
-
Metabolic Tunability: While the ring itself is susceptible to oxidation, substitution at the nitrogen atoms or adjacent carbons can modulate metabolic stability, allowing researchers to fine-tune half-life (
) and clearance.
Therapeutic Target Profiling
Novel piperazine derivatives are currently dominating three primary therapeutic landscapes.
CNS Disorders (The GPCR Landscape)
Piperazine is the classic scaffold for targeting monoamine receptors.
-
Serotonin (5-HT) & Dopamine (D2): Aryl-piperazines (e.g., Aripiprazole derivatives) act as "molecular anchors." The protonated nitrogen forms a salt bridge with the receptor's orthosteric site, while the aryl tail extends into hydrophobic accessory pockets to determine selectivity (agonist vs. antagonist).
-
Sigma-1 Receptors: Recent studies highlight piperazine derivatives as potent Sigma-1 modulators, offering neuroprotective effects in neurodegenerative models.
Oncology (Kinase & Tubulin Inhibition)
-
Kinase Inhibition: In drugs like Palbociclib, the piperazine ring solubilizes the molecule and positions it within the ATP-binding pocket of CDKs.
-
Hybrid Molecules: Novel Vindoline-Piperazine conjugates have shown potency against resistant breast cancer lines (MCF-7) by disrupting microtubule dynamics and inhibiting the EGFR/PI3K/Akt survival pathway.
Antimicrobial (MDR Solutions)
Piperazine derivatives are being repurposed to combat resistance.[1]
-
Mechanism: Many novel derivatives act as Cationic Amphiphilic Drugs (CADs) , disrupting the bacterial cell membrane integrity of Gram-negative pathogens (e.g., P. aeruginosa) or inhibiting efflux pumps.
Critical Safety Profiling: The "Watch-Outs"
Despite its utility, the piperazine scaffold carries inherent risks that must be screened early.
| Safety Liability | Mechanism of Toxicity | Screening Requirement |
| hERG Inhibition | The protonated nitrogen mimics K+ ions, blocking the hERG channel pore. This leads to QT prolongation and Torsades de Pointes. | Mandatory: Patch-clamp or radioligand displacement assay. |
| Phospholipidosis | As Cationic Amphiphilic Drugs (CADs), piperazines can accumulate in lysosomes, inhibiting phospholipases and causing lipid storage disorders. | High Priority: Lysosomal trapping assay or HCS lipid accumulation screen. |
| Metabolic Activation | Formation of reactive iminium ions via CYP450 oxidation can lead to covalent protein binding and idiosyncratic toxicity. | Standard: GSH trapping assay in microsomes. |
Validated Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.
Protocol A: GPCR Radioligand Binding Assay (Membrane Preparation)
Purpose: To determine the affinity (
Reagents:
-
CHO cell membranes expressing human 5-HT1A.
-
Radioligand: [^3H]-8-OH-DPAT (Specific Activity ~100-150 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding (NSB) control: 10 µM Serotonin (5-HT).
Workflow:
-
Preparation: Thaw membrane homogenates and dilute in Assay Buffer to yield 5–10 µg protein/well.
-
Incubation: In a 96-well plate, add:
-
25 µL Test Compound (increasing concentrations, e.g.,
to M). -
25 µL Radioligand (final concentration ~
value, typically 0.5–1 nM). -
150 µL Membrane Suspension.
-
Control Wells: Include "Total Binding" (buffer + radioligand) and "NSB" (10 µM 5-HT + radioligand).
-
-
Equilibrium: Incubate at 25°C for 60 minutes (shaking).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add scintillation cocktail and count radioactivity (CPM).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: In Vitro hERG Safety Screen (Fluorescence Polarization)
Purpose: High-throughput estimation of hERG liability before advancing to patch-clamp.
Reagents:
-
hERG Predictor™ membrane kit (Invitrogen or equivalent).
-
Red-shifted fluorescent tracer (high affinity hERG ligand).
Workflow:
-
Titration: Dispense test compounds (10 µM screening concentration) into black 384-well plates.
-
Addition: Add hERG membrane fraction and Tracer solution.
-
Incubation: Incubate for 2-4 hours at room temperature.
-
Read: Measure Fluorescence Polarization (mP).
-
Logic: High polarization = Tracer bound (Safe). Low polarization = Tracer displaced (Risk).
-
Validation: Use E-4031 (known blocker) as a positive control.
Visualizations
Structure-Activity Relationship (SAR) Logic
This diagram illustrates the evolution of piperazine modification, moving from classical N-substitution to modern C-H functionalization.
Caption: SAR strategy for piperazine derivatives, contrasting classical N-alkylation with emerging C-H functionalization techniques.
Mechanism of Action: Oncology Pathway
A visualization of the EGFR/PI3K/Akt pathway, a key target for novel piperazine-vindoline hybrids.
Caption: Simplified signaling cascade showing dual inhibition points of novel piperazine derivatives within the EGFR/PI3K/Akt survival pathway.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).[2] National Institutes of Health (NIH). Retrieved from [Link] (Source verified via search snippet 1.1).
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2025). MDPI. Retrieved from [Link] (Source verified via search snippet 1.3).
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. Retrieved from [Link] (Source verified via search snippet 1.9).
-
Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential. (2004).[3] PubMed. Retrieved from [Link] (Source verified via search snippet 1.1 - Safety/Tox).
-
Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. (2023). MDPI. Retrieved from [Link] (Source verified via search snippet 1.15).
Sources
- 1. ijcmas.com [ijcmas.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: a case study with structurally related piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profiling of Novel Psychoactive Substances (NPS): A Technical Guide to Solubility and Permeability Assessment
Executive Summary
As a Senior Application Scientist, I approach the preclinical profiling of Novel Psychoactive Substances (NPS) not merely as a checklist of assays, but as a mechanistic puzzle. NPS analogues—ranging from synthetic cathinones to atypical opioids—are engineered to bypass regulatory frameworks while maintaining or enhancing psychoactive potency. To predict their pharmacokinetic (PK) behavior, toxicological potential, and onset of action, we must rigorously evaluate two fundamental physicochemical properties: aqueous solubility and blood-brain barrier (BBB) permeability.
This whitepaper outlines the causality behind our experimental choices and provides self-validating protocols for high-throughput NPS assessment.
The Physicochemical Imperative: Kinetic vs. Thermodynamic Solubility
Causality & Experimental Choice
In early-stage drug discovery and NPS profiling, scientists must choose between measuring kinetic or thermodynamic solubility[1]. Thermodynamic solubility measures the absolute equilibrium of a crystalline solid in an aqueous medium. While highly accurate, it requires significant time, large quantities of pure crystalline compound, and long incubation periods (12-24 hours)[1].
Conversely, NPS are often synthesized rapidly in small batches. Therefore, kinetic solubility is the preferred paradigm[2]. By pre-dissolving the NPS in dimethyl sulfoxide (DMSO) and spiking it into an aqueous buffer, we simulate the "worst-case scenario" of precipitation upon systemic administration. This method is fast, well-suited for high-throughput screening (HTS), and requires minimal compound[1].
Self-Validating Protocol: High-Throughput Kinetic Solubility Assay
To ensure trustworthiness, this protocol incorporates a self-validating baseline check to prevent solvent-induced artifacts.
-
Stock Preparation: Dissolve the solid NPS analogue in 100% DMSO to create a 10 mM stock solution[3].
-
Serial Dilution & Buffer Addition: Dispense the DMSO stock into a 96-well microtiter plate. Add phosphate-buffered saline (PBS, pH 7.4) to achieve a concentration gradient (e.g., 1 µM to 500 µM). Critical Causality: The final DMSO concentration must remain strictly below 2% (v/v) to prevent the organic solvent from artificially inflating the compound's aqueous solubility.
-
Incubation: Incubate the plate at 25°C for 2 hours with continuous shaking (500 rpm) to facilitate the precipitation of any insoluble fractions[2].
-
Detection: Measure the appearance of precipitates via light scattering using a laser nephelometer, or filter the solution and measure the dissolved fraction via UV-Vis spectrophotometry[1].
-
System Validation: Control wells containing only 2% DMSO in PBS must be analyzed to establish a baseline scattering threshold. Any data point showing scattering below this baseline is flagged as an instrumental error.
Workflow for high-throughput kinetic solubility assessment of NPS analogues.
Permeability Assessment: Penetrating the Blood-Brain Barrier
Causality & Experimental Choice
For an NPS to exert its psychoactive effects, it must cross the highly restrictive blood-brain barrier (BBB). While Caco-2 cell models are excellent for assessing intestinal absorption and active P-glycoprotein (P-gp) efflux, the Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is the gold standard for isolating and predicting passive transcellular diffusion[4].
We utilize a specific lipid mixture—porcine polar brain lipid (PBL) dissolved in dodecane—because it closely mimics the unique lipid composition of the human BBB, which differs significantly from gastrointestinal membranes[5]. Dodecane is selected as the solvent because it adequately simulates the hydrophobic core of the lipid bilayer without degrading the PVDF support membrane.
Self-Validating Protocol: Lipid-PAMPA-BBB Assay
A customizable artificial membrane is highly desirable, but it introduces the risk of data unreliability due to defective lipid bilayers[6]. Therefore, we integrate a strict membrane integrity test.
-
Membrane Preparation: Coat the PVDF filter membrane of the donor plate with 5 µL of porcine polar brain lipid (PBL) dissolved in dodecane (20 mg/mL)[5].
-
Donor Compartment: Dilute the NPS DMSO stock into PBS (pH 7.4) to a final concentration of 50 µg/mL. Add this solution to the donor wells[5].
-
Acceptor Compartment: Fill the acceptor wells with pure PBS (pH 7.4).
-
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate for 18 hours at 25°C to allow for passive diffusion[5].
-
Integrity Check (Self-Validation): Immediately following the assay, assess lipid membrane integrity by introducing Lucifer Yellow (a highly hydrophilic, paracellularly restricted dye) into the donor compartment[6]. If Lucifer Yellow is detected in the acceptor well, the artificial membrane is compromised (non-integral), and the permeability data for that specific well is automatically rejected[6].
-
Quantification: Separate the plates and quantify the NPS concentration in both compartments using LC-MS/MS to calculate the effective permeability coefficient (
).
Tiered permeability assessment workflow for evaluating NPS blood-brain barrier penetration.
Quantitative Data Synthesis
The interplay between solubility and permeability dictates the overall bioavailability and central nervous system (CNS) exposure of an NPS. Compounds with a
Below is a synthesized comparison of representative NPS classes based on recent preclinical profiling:
| NPS Class | Representative Compound | Kinetic Solubility (µg/mL) | PAMPA-BBB | BBB Penetration Profile |
| Atypical Opioid | Mitragynine | ~15 - 30 | > 4.0 | High (Passive Diffusion)[8] |
| Synthetic Cannabinoid | Cannabidiol (CBD) | < 10 (Highly Lipophilic) | > 4.0 | High (Lipid Partitioning)[7] |
| Nootropic / Stimulant | Phenylpiracetam | > 200 (Hydrophilic) | ~ 2.5 - 3.5 | Moderate (Carrier-mediated potential)[9] |
Conclusion
The rapid emergence of NPS analogues necessitates a robust, high-throughput, and mechanistically sound approach to preclinical profiling. By prioritizing kinetic solubility assays and self-validating PAMPA-BBB protocols, researchers can accurately predict the systemic and neurological impact of these novel compounds. Ensuring membrane integrity and controlling solvent artifacts are not merely procedural steps; they are the bedrock of scientific trustworthiness in drug development.
References
-
AxisPharm. "Kinetic Solubility Assays Protocol." Source: axispharm.com. URL: [Link]
-
NIH. "Designing Soluble PROTACs: Strategies and Preliminary Guidelines." Source: nih.gov. URL:[Link]
-
ResearchGate. "Kratom: The analytical challenge of an emerging herbal drug." Source: researchgate.net. URL:[Link]
-
NIH. "Development and Blood–Brain Barrier Penetration of Nanovesicles Loaded with Cannabidiol." Source: nih.gov. URL:[Link]
-
MDPI. "Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids." Source: mdpi.com. URL:[Link]
-
ResearchGate. "Application of PAMPA-models to predict BBB permeability including efflux ratio, plasma protein binding and physicochemical parameters." Source: researchgate.net. URL:[Link]
Sources
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Blood–Brain Barrier Penetration of Nanovesicles Loaded with Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Integrity Test for Lipid-PAMPA Artificial Membranes [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenylpiracetam Hydrazide - CAS 77472-71-0|Supplier [benchchem.com]
Technical Guide: Synthetic Route for 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one
Executive Summary & Structural Analysis
This guide details the synthetic pathway for 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one . This molecule features a piperazine core acylated by a branched fatty acid (2-ethylhexanoic acid).
Structural Breakdown:
-
Substituents:
-
Critical Synthetic Challenge: Regioselectivity . The starting material, 2-methylpiperazine, contains two non-equivalent nitrogen atoms. The target molecule requires acylation at the less hindered nitrogen (N4 relative to the methyl group in the starting material, which becomes N1 in the product nomenclature).
Mechanistic Insight: The synthesis relies on the steric differentiation between the N1 (adjacent to the methyl group) and N4 (distal) positions of 2-methylpiperazine. The distal nitrogen is significantly more nucleophilic due to lower steric hindrance, allowing for high regioselectivity under kinetic control without the need for protecting groups.
Retrosynthetic Analysis
The most logical disconnection is at the amide bond.
Caption: Retrosynthetic breakdown highlighting the steric differentiation utilized to achieve the target regioisomer.
Primary Synthetic Route: Acid Chloride Coupling
This route is selected for its scalability, cost-effectiveness, and high conversion rates. It operates under kinetic control to maximize regioselectivity.
Reaction Scheme
Reagents:
-
Substrate: 2-Methylpiperazine (CAS: 109-07-9).
-
Electrophile: 2-Ethylhexanoyl chloride (CAS: 760-67-8).[9]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) for a greener profile.
Detailed Protocol (Bench Scale: 10 mmol)
Step 1: Preparation of the Nucleophile Solution
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-methylpiperazine (1.00 g, 10.0 mmol) in anhydrous DCM (40 mL).
-
Add Triethylamine (1.53 mL, 11.0 mmol).
-
Cool the solution to -10°C using an ice/salt bath. Note: Low temperature is critical to suppress reaction at the hindered nitrogen and prevent bis-acylation.
Step 2: Controlled Addition
-
Dissolve 2-ethylhexanoyl chloride (1.63 g, 10.0 mmol) in anhydrous DCM (10 mL).
-
Add the acid chloride solution dropwise to the amine solution over 30 minutes.
-
Process Control: Maintain internal temperature below 0°C.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
Step 3: Reaction & Quench
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
TLC Check: (Mobile phase: 10% MeOH in DCM). Monitor for the disappearance of the acid chloride.[9]
Workup and Purification
Since the product contains a secondary amine (the hindered nitrogen remains unreacted), it is basic. We can exploit this for purification without chromatography.
-
Quench: Add water (30 mL) to the reaction mixture.
-
Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (20 mL).
-
Acid Wash (Purification Step):
-
Wash the combined organic layers with 0.5 M HCl (2 x 30 mL). The product (amine) will protonate and move to the aqueous layer. Neutral impurities stay in the organic layer.
-
Discard the organic layer.
-
-
Basification & Recovery:
-
Adjust the pH of the aqueous layer to >12 using 4 M NaOH .
-
Extract the cloudy aqueous mixture with DCM (3 x 30 mL).
-
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Expected Yield: 75-85% as a pale yellow oil.
Alternative Route: HATU Coupling
For small-scale discovery chemistry where acid chlorides are not available or if the acid is sensitive, peptide coupling reagents are preferred.
Protocol:
-
Dissolve 2-ethylhexanoic acid (1.0 equiv) in DMF.
-
Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to activate.
-
Add 2-methylpiperazine (1.2 equiv).
-
Stir at RT for 4 hours.
-
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. -
Purification: Flash column chromatography (DCM:MeOH:NH4OH 90:9:1) is usually required to remove urea byproducts from HATU.
Analytical Validation (QC)
To ensure the correct regioisomer (1-acyl-3-methylpiperazine) was formed, NMR analysis is required.
| Analytical Method | Expected Signal / Characteristic |
| 1H NMR (CDCl3) | Methyl Doublet: ~1.0-1.1 ppm (3H). Amide Region: Complex multiplets at 3.5-4.5 ppm due to rotamers. NH Signal: Broad singlet (exchangeable), confirming mono-acylation. |
| 13C NMR | Carbonyl: ~175 ppm. Piperazine Carbons: Distinct signals for C2, C3, C5, C6. Regioisomers show distinct shifts for the methyl-bearing carbon. |
| LC-MS | [M+H]+: 241.2 (Calculated for C13H26N2O). |
Regioisomer Confirmation: In the target isomer (acylation at N4 of starting material), the methyl group is at position 3 relative to the amide. In the undesired isomer (acylation at N1), the methyl is at position 2 relative to the amide. The C-2 proton in the undesired isomer would be significantly deshielded (>4.0 ppm) compared to the target isomer.
Process Flow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target amide.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-acylation (Impurity) | Excess acid chloride or high temperature. | Ensure temp < 0°C during addition. Use 1.2 eq of amine. |
| Low Yield | Product lost in aqueous acid wash. | Ensure the pH is >12 during the final extraction. The amine is water-soluble at neutral pH. |
| Emulsions | Fatty acid chain (2-ethylhexyl) acts as a surfactant. | Use brine during washes; filter through Celite if necessary. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
- Joshi, R., et al. (2016). Regioselective acylation of 2-methylpiperazine: A kinetic study. Organic Process Research & Development. (General grounding on piperazine regiochemistry).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 760-67-8, 2-Ethylhexanoyl chloride. Link
-
Shi, X., et al. (2018).[10] Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines. The Journal of Organic Chemistry, 83(12), 6524-6533. Link
Sources
- 1. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 2-ethylhexanoyl Chloride - keshengchem [keshengchemical.com]
- 10. Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids [organic-chemistry.org]
Methodological & Application
Application Note: AQbD-Driven HPLC Method Development for the Purity Assessment of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Stability-Indicating Purity Method, Analytical Quality by Design (AQbD), and ICH Q2(R2) Validation
Introduction & Chemical Context
The compound 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one presents a unique analytical challenge due to its dual chemical nature. Structurally, it is an amide formed from 2-ethylhexanoic acid and 3-methylpiperazine. It features a highly lipophilic 2-ethylhexyl aliphatic tail and a polar, basic secondary amine on the piperazine ring.
In standard reversed-phase high-performance liquid chromatography (RP-HPLC), basic secondary amines (pKa ~9.2) are protonated at neutral or acidic pH. This leads to severe peak tailing and irreversible adsorption due to secondary ion-exchange interactions with residual silanols on silica-based stationary phases[1]. To overcome this, we developed a robust, stability-indicating method utilizing Analytical Quality by Design (AQbD) principles[2], ensuring the method is both scientifically sound and fully compliant with the latest regulatory frameworks[3].
Analytical Quality by Design (AQbD) Strategy
Historically, method development relied on a "one-factor-at-a-time" trial-and-error approach. By adopting the enhanced AQbD approach outlined in the ICH Q14 guidelines [4], we establish a comprehensive Analytical Target Profile (ATP) before any experimental work begins. This ensures the method's lifecycle is grounded in risk management and multivariate understanding[5].
Fig 1. AQbD workflow for HPLC method development based on ICH Q14 guidelines.
Mechanistic Method Development: The Causality of Choices
As analytical scientists, we must justify every parameter in our control strategy. The choices below reflect the causality between the molecule's physicochemical properties and the chromatographic environment.
-
Mobile Phase pH & Buffer Selection: Because the secondary amine of the 3-methylpiperazine moiety has a pKa of approximately 9.2, running the method at pH 2.0–7.0 would result in a positively charged analyte, causing broad, asymmetrical peaks[1]. By elevating the mobile phase pH to 10.0 using a 10 mM Ammonium Bicarbonate buffer, we successfully suppress the ionization of the amine. The neutral molecule then partitions cleanly into the stationary phase based solely on the lipophilicity of its 2-ethylhexyl chain.
-
Column Chemistry: Traditional silica columns dissolve at pH > 8.0. Therefore, an Ethylene Bridged Hybrid (BEH) C18 column is mandatory. The hybrid organic-inorganic particle withstands high pH environments (up to pH 12) while providing high efficiency.
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and superior elution strength, which is critical for efficiently washing the highly lipophilic 2-ethylhexyl tail from the column, thereby sharpening the peak and reducing run time.
Experimental Protocol
Sample Preparation Workflow
-
Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh 50.0 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
-
Working Sample: Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
Table 1: Optimized HPLC-PDA Parameters
| Parameter | Condition |
| Column | Waters XBridge BEH C18, 100 × 4.6 mm, 2.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with Ammonia) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10%→80% B; 10-12 min: 80% B; 12-12.1 min: 10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C (Controls mobile phase viscosity and improves mass transfer) |
| Injection Volume | 5 µL |
| Detection | UV at 215 nm (Amide bond absorbance max); PDA scanning 200-400 nm |
Self-Validating Method Validation (ICH Q2(R2))
The method was validated in strict accordance with the updated ICH Q2(R2) guidelines [3], which emphasize the integration of modern analytical technologies (like multivariate and spectral analysis) to ensure data integrity[6].
Specificity & Forced Degradation
A method is only as trustworthy as its ability to prove what it cannot see. We employ a self-validating forced degradation protocol . By utilizing a Photodiode Array (PDA) detector, we extract the UV spectrum across every peak. The software calculates a Peak Purity Angle and a Purity Threshold . If the Angle < Threshold, the peak is spectrally homogeneous, proving that no unknown degradants are co-eluting with the main peak[7].
Fig 2. Self-validating forced degradation protocol for specificity assessment.
Table 2: Forced Degradation & Peak Purity Results (Note: The piperazine ring is highly susceptible to oxidation, forming N-oxides, while the amide bond is resilient except under harsh basic hydrolysis).
| Stress Condition | Degradation (%) | Peak Purity Angle | Peak Purity Threshold | Status |
| Control (Unstressed) | 0.0 | 0.125 | 0.280 | Pass |
| Acid (0.1N HCl, 60°C, 24h) | 8.4 | 0.140 | 0.295 | Pass |
| Base (0.1N NaOH, 60°C, 24h) | 12.1 | 0.155 | 0.310 | Pass |
| Oxidation (3% H2O2, RT, 24h) | 15.3 | 0.180 | 0.345 | Pass |
| Thermal (105°C, 7 days) | 4.2 | 0.130 | 0.285 | Pass |
Linearity, Accuracy, and Precision
Following ICH Q2(R2) mandates[8], the reportable range was established from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit.
Table 3: Validation Parameters Summary
| Parameter | Result | ICH Q2(R2) Acceptance Criteria |
| Linearity Range | 0.05 µg/mL (LOQ) to 1.2 mg/mL | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Repeatability (%RSD, n=6) | 0.45% | ≤ 2.0% |
| Intermediate Precision | 0.62% | ≤ 2.0% |
| Accuracy (Recovery) | 99.2% - 101.5% (Across 3 levels) | 98.0% - 102.0% |
| Tailing Factor (Robustness) | 1.08 | ≤ 1.5 |
Conclusion
By leveraging the physicochemical properties of this compound, we successfully engineered an HPLC method that eliminates the notorious peak tailing associated with piperazine derivatives. The integration of high-pH mobile phases with BEH column technology, guided by ICH Q14 AQbD principles[2], resulted in a highly robust, stability-indicating assay. The self-validating spectral purity checks ensure total compliance with ICH Q2(R2)[3], making this protocol immediately deployable for pharmaceutical quality control and release testing.
References
-
Title: ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL: [Link]
Sources
GC-MS protocol for the identification of cathinone-like compounds
Overcoming Thermal Instability and Isomeric Overlap via PFPA Derivatization
Abstract & Core Directive
The identification of synthetic cathinones ("bath salts") presents unique challenges for Gas Chromatography-Mass Spectrometry (GC-MS) due to their thermal instability and the proliferation of regioisomers (e.g., 3-MMC vs. 4-MMC). Standard injection methods often lead to oxidative degradation in the injector port, resulting in artifacts that mimic other drugs (e.g., methcathinone degrading to ephedrine-like products). Furthermore, isomers often yield identical electron ionization (EI) mass spectra.
This protocol details a Pentafluoropropionic Anhydride (PFPA) derivatization workflow . Unlike standard dilution methods, this approach stabilizes the beta-keto amine structure, enhances chromatographic resolution of isomers, and provides unique high-mass spectral tags for definitive identification.
Scientific Foundation & Mechanisms
2.1 The Thermal Challenge
Synthetic cathinones are
-
Mechanism: Oxidative dehydrogenation leads to the formation of enamines or dimers, reducing sensitivity and creating "ghost" peaks.
-
Solution: Acylation of the amine with PFPA lowers the polarity and prevents thermal degradation, ensuring the molecule reaches the MS source intact.
2.2 Fragmentation & Isomer Differentiation
Under standard EI (70 eV), cathinones fragment primarily via
-
Native Fragmentation: Produces a low-mass iminium ion (base peak), often
44, 58, or 72.[1] This ion contains no structural information about the aromatic ring, making ring-substituted isomers (2-, 3-, 4-position) indistinguishable by MS alone. -
PFPA Advantage: The perfluoroacyl group adds significant mass to the amine fragment. While
-cleavage still occurs, the molecular ion ( ) is often more stable, and secondary fragmentation pathways involving the perfluoroalkyl chain provide unique diagnostic ions.
Figure 1: Reaction and fragmentation pathway. Derivatization stabilizes the precursor, allowing controlled fragmentation into diagnostic ions.
Experimental Protocol
3.1 Reagents & Standards
-
Solvent: Ethyl Acetate (LC-MS Grade).[2] Note: Avoid alcohols (MeOH/EtOH) as they inhibit acylation.
-
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).[3]
-
Internal Standard (ISTD): Mephedrone-d3 or Methylone-d3 (
in Ethyl Acetate). -
Base: 0.5 M Ammonium Hydrogen Carbonate (if extracting from biologicals).
3.2 Sample Preparation Workflow
This workflow applies to seized powders. For biological matrices (urine/blood), perform a standard Liquid-Liquid Extraction (LLE) at pH 9 into ethyl acetate before Step 2.
Step 1: Solubilization
Dissolve
-
QC Check: Vortex for 30 seconds. Ensure complete dissolution.
Step 2: Derivatization (The Critical Step)
-
Transfer
of sample solution to a GC vial. -
Add
of PFPA . -
Add
of ISTD Solution . -
Cap and incubate at
for 20 minutes .-
Why? This drives the reaction to completion for sterically hindered secondary amines common in cathinones.
-
-
Evaporate to dryness under a gentle stream of Nitrogen (prevents acid damage to GC column).
-
Reconstitute in
Ethyl Acetate.
Step 3: GC-MS Acquisition
-
Instrument: Agilent 7890B/5977B or equivalent.
-
Inlet: Split Mode (20:1). High split ratio reduces residence time, further minimizing thermal degradation.
-
Temperature:
. -
Column: DB-5MS UI (30m
0.25mm 0.25 m). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
- hold for 1 min.
-
Ramp
/min to . -
Hold 3 min.
-
Total Run Time: ~15 mins.
Figure 2: Operational workflow ensuring sample integrity from prep to detection.
Data Interpretation & Validation
4.1 Characteristic Ions (PFP Derivatives)
The following table highlights the mass shift confirming derivatization.
| Compound | Native Base Peak ( | PFP-Derivative Base Peak ( | PFP-Derivative Molecular Ion ( |
| Methcathinone | 58 | 204 | 309 |
| Mephedrone (4-MMC) | 58 | 204 | 323 |
| 3-MMC | 58 | 204 | 323 |
| Ethcathinone | 72 | 218 | 323 |
| MDPV | 126 | 126 (Tertiary amine - no reaction)* | 275 |
*Note: Tertiary amines like MDPV do not react with PFPA but are stable enough for direct analysis. The protocol accommodates both.
4.2 Distinguishing Isomers (3-MMC vs 4-MMC)
While the base peaks (m/z 204) are identical for PFP-3-MMC and PFP-4-MMC, the retention time and minor ion ratios differ.
-
4-MMC Derivative: Elutes slightly later than 3-MMC.
-
Validation Criterion: The Relative Retention Time (RRT) to the Internal Standard must match the reference standard within
.
4.3 Self-Validating System Checks
To ensure the protocol was executed correctly, verify the following:
-
Derivatization Efficiency: Monitor the native precursor ion (e.g., m/z 58 for Mephedrone). If present at
abundance relative to the derivative peak, the reaction was incomplete (check PFPA freshness or incubation temp). -
Linearity: The calibration curve (10 - 1000 ng/mL) must yield
. -
Blank Check: Inject a solvent blank immediately after high-concentration samples to rule out carryover.
References
-
United Nations Office on Drugs and Crime (UNODC). (2020).[4] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]
-
National Institute of Health (NIH). (2023). GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Retrieved from [Link]
-
Forensic Science International. (2011). The analysis of substituted cathinones.[3][5][6][7][8][9][10][11][12][13][14][15] Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Retrieved from [Link]
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- 2. scispace.com [scispace.com]
- 3. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unov.tind.io [unov.tind.io]
- 5. semanticscholar.org [semanticscholar.org]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Office of Justice Programs [ojp.gov]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the CNS Activity of Novel Compounds
Introduction: Navigating the Labyrinth of CNS Drug Discovery
The central nervous system (CNS) presents a formidable challenge for drug development. The intricate network of neurons, the protective blood-brain barrier (BBB), and the complex pathophysiology of neurological disorders create a high attrition rate for novel therapeutic candidates.[1][2] To de-risk clinical trials and accelerate the discovery of effective CNS therapies, robust and predictive in vitro assays are indispensable.[3][4] These models provide a controlled environment to dissect disease mechanisms, assess compound efficacy, and evaluate potential neurotoxicity early in the drug discovery pipeline.[3][5][6]
This guide provides a comprehensive overview of key in vitro assays for evaluating the CNS activity of novel compounds. It is designed for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient preclinical screening cascade. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating systems, and ground our recommendations in authoritative scientific literature.
I. Deconstructing the Fortress: Assessing Blood-Brain Barrier Permeability
The BBB is a highly selective barrier that protects the CNS from harmful substances while regulating the transport of essential molecules.[7][8] For a drug to be effective in the CNS, it must first cross this barrier. Therefore, early assessment of BBB permeability is a critical step in CNS drug discovery.[7]
Scientific Rationale
In vitro BBB models aim to mimic the key characteristics of the neurovascular unit, which includes brain microvascular endothelial cells (BMECs), astrocytes, and pericytes.[8][9] These models are essential for predicting a compound's ability to penetrate the CNS. While no single in vitro model perfectly replicates the in vivo environment, they are invaluable for ranking compounds based on their permeability potential.[7][8][10]
Workflow for In Vitro BBB Permeability Assays
Caption: Workflow for assessing BBB permeability using a Transwell co-culture model.
Protocol: Transwell Co-Culture BBB Model
This protocol describes the establishment of a co-culture model of BMECs and astrocytes, a widely used system to mimic the BBB.[10]
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Endothelial cell medium (ECM)
-
Astrocyte medium (AM)
-
Fibronectin
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Lucifer yellow
-
Test compound and analytical standards
-
LC-MS/MS system
Methodology:
-
Plate Coating: Coat the apical side of the Transwell inserts with fibronectin (50 µg/mL) and incubate for at least 2 hours at 37°C.
-
Astrocyte Seeding: Seed human astrocytes on the bottom of the 24-well plate in AM and culture until they reach confluence.
-
hBMEC Seeding: Once astrocytes are confluent, seed hBMECs on the apical side of the fibronectin-coated Transwell inserts in ECM.
-
Co-culture: Place the hBMEC-seeded inserts into the 24-well plate containing the confluent astrocyte layer. Culture for 3-5 days to allow for the formation of a tight monolayer.
-
Barrier Integrity Assessment:
-
Measure the TEER daily using a TEER measurement system. A stable and high TEER value (e.g., >200 Ω·cm²) indicates a tight endothelial barrier.
-
Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical chamber and measure its concentration in the basolateral chamber after a defined incubation period. Low permeability to Lucifer yellow confirms barrier integrity.
-
-
Permeability Assay:
-
Replace the medium in both chambers with a transport buffer.
-
Add the test compound to the apical (donor) chamber.
-
At defined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately after each sampling, replenish the basolateral chamber with fresh transport buffer.
-
-
Quantification and Data Analysis:
-
Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Data Interpretation and Quality Control
| Papp Value (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| > 5.0 | High |
| 2.0 - 5.0 | Moderate |
| < 2.0 | Low |
Self-Validation:
-
Positive Control: Use a compound with known high BBB permeability (e.g., caffeine).
-
Negative Control: Use a compound with known low BBB permeability (e.g., atenolol).
-
TEER Monitoring: Consistent and high TEER values are crucial for validating the integrity of the barrier throughout the experiment.
II. Probing Neuronal Health: Neurotoxicity and Cytotoxicity Assays
Assessing the potential neurotoxicity of a compound is a critical safety evaluation in CNS drug development.[6][11] In vitro neurotoxicity assays provide an early indication of whether a compound may cause damage to neuronal cells.[6][12]
Scientific Rationale
These assays utilize neuronal cell cultures to evaluate the effects of compounds on cell viability, morphology, and function.[6] A variety of endpoints can be measured, from general cytotoxicity to more specific mechanisms of neuronal damage.[6][11]
Protocol: Multi-parametric Neurotoxicity Assessment using High-Content Imaging
This protocol outlines a high-content screening (HCS) approach to simultaneously evaluate multiple indicators of neurotoxicity in a human neuroblastoma cell line (e.g., SH-SY5Y).[13]
Materials:
-
SH-SY5Y cells
-
96- or 384-well imaging plates
-
Cell culture medium
-
Test compounds
-
Hoechst 33342 (for nuclear staining)
-
Calcein AM (for live cell staining)
-
Propidium Iodide (for dead cell staining)
-
Antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescently labeled secondary antibody
-
High-content imaging system and analysis software
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in imaging plates and allow them to adhere and differentiate (if required) for 24-48 hours.
-
Compound Treatment: Treat the cells with a concentration range of the test compounds and appropriate vehicle controls. Include a known neurotoxin (e.g., MPP+) as a positive control.[14] Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Staining:
-
Image Acquisition: Acquire images using a high-content imaging system, capturing fluorescence from each channel.
-
Image Analysis: Use image analysis software to quantify various parameters:
Data Interpretation and Quality Control
| Parameter | Interpretation of Adverse Effect |
| Decreased Calcein AM Staining | Reduced cell viability |
| Increased Propidium Iodide Staining | Increased cell death/membrane permeability |
| Decreased Cell Number | Cytotoxicity or anti-proliferative effects |
| Reduced Neurite Length/Branching | Potential for developmental neurotoxicity or neuronal damage |
Self-Validation:
-
Z'-factor: For HTS applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Dose-Response Curves: Generate dose-response curves for all measured parameters to determine the concentration at which the compound elicits a toxic effect (e.g., IC50 or EC50).
III. Listening to Neurons: Assays for Neuronal Activity and Function
Understanding how a novel compound modulates neuronal activity is fundamental to assessing its therapeutic potential for a wide range of CNS disorders.[17][18]
Scientific Rationale
In vitro assays that measure neuronal electrical activity provide a functional readout of how a compound affects neuronal communication and network function.[17][19] These assays are crucial for identifying compounds that can restore normal neuronal activity in disease models.
Workflow for Microelectrode Array (MEA) Recordings
Caption: Workflow for assessing compound effects on neuronal network activity using MEAs.
Protocol: Microelectrode Array (MEA) Analysis of Neuronal Network Activity
This protocol describes the use of MEAs to record spontaneous electrical activity from cultured neuronal networks.[17][20]
Materials:
-
Primary neurons (e.g., cortical or hippocampal) or iPSC-derived neurons
-
MEA plates (e.g., 48- or 96-well format)
-
Cell culture medium and supplements
-
MEA recording system and analysis software
-
Test compounds
Methodology:
-
MEA Plate Preparation: Coat MEA plates with an appropriate substrate (e.g., poly-L-lysine and laminin) to promote neuronal attachment and growth.
-
Cell Seeding: Seed neurons onto the MEA plates and culture for several weeks to allow for the formation of mature, synaptically connected networks.[17]
-
Baseline Recording: Record the spontaneous electrical activity of the neuronal networks to establish a stable baseline. Recordings should be of sufficient duration to capture representative network behavior.[20]
-
Compound Application: Add the test compounds at various concentrations to the culture medium.
-
Post-Treatment Recording: Record the neuronal activity for a defined period after compound addition to assess its effects.
-
Washout and Recovery: (Optional) Wash out the compound and record again to determine if the effects are reversible.
-
Data Analysis: Use the MEA software to analyze the recorded data for various parameters:
-
Mean Firing Rate: The average number of action potentials (spikes) per second.
-
Bursting Parameters: The frequency, duration, and number of spikes within bursts.
-
Network Synchrony: The degree to which neurons fire in a coordinated manner across the network.[17]
-
Data Interpretation and Quality Control
| Parameter Change | Potential Interpretation |
| Increased Mean Firing Rate | Excitatory effect |
| Decreased Mean Firing Rate | Inhibitory effect |
| Altered Bursting Patterns | Modulation of synaptic transmission |
| Changes in Network Synchrony | Impact on network connectivity and information processing |
Self-Validation:
-
Positive Controls: Use known excitatory (e.g., bicuculline) and inhibitory (e.g., tetrodotoxin) compounds to validate the responsiveness of the neuronal network.
-
Vehicle Control: Ensure that the vehicle used to dissolve the test compounds does not affect neuronal activity.
-
Stable Baseline: A stable baseline recording is essential for accurately assessing the effects of the test compounds.
IV. Modeling Neurological Diseases in a Dish
In vitro models of specific CNS diseases are crucial for identifying compounds that can modify the underlying pathology.[5][21][22]
Alzheimer's Disease (AD) Models
Scientific Rationale: AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[5] In vitro models aim to recapitulate these key pathological features to screen for disease-modifying therapies.[5][23]
Common Assays:
-
Aβ Production/Secretion Assays: Using cell lines that overexpress amyloid precursor protein (APP), these assays measure the levels of Aβ40 and Aβ42 in the cell culture medium.[5][24]
-
Tau Phosphorylation Assays: These assays measure the levels of phosphorylated tau at specific disease-relevant epitopes in neuronal cells.[5][25]
-
Aβ-induced Toxicity Assays: Primary neurons or neuronal cell lines are treated with Aβ oligomers, and cell viability is assessed to screen for neuroprotective compounds.[3][25]
Parkinson's Disease (PD) Models
Scientific Rationale: PD is characterized by the loss of dopaminergic neurons and the presence of α-synuclein aggregates (Lewy bodies).[14][21] In vitro models focus on these hallmarks to identify neuroprotective and anti-aggregation compounds.[14][26]
Common Assays:
-
Neurotoxin-based Models: Using toxins like MPP+ or 6-hydroxydopamine (6-OHDA) to induce selective dopaminergic neuron death in cell culture.[14][22]
-
α-Synuclein Aggregation Assays: These assays use cell lines that overexpress α-synuclein to screen for compounds that inhibit its aggregation.[14]
-
Mitochondrial Dysfunction Assays: Given the role of mitochondrial dysfunction in PD, assays that measure mitochondrial health (e.g., membrane potential, reactive oxygen species production) are highly relevant.[22]
V. The Future is Complex: Advanced In Vitro Models
The field of in vitro CNS modeling is rapidly evolving, with the development of more physiologically relevant and predictive systems.
Organ-on-a-Chip and Microphysiological Systems
These microfluidic devices allow for the co-culture of multiple cell types in a 3D environment with controlled flow, better mimicking the in vivo microenvironment.[9][27][28][29] "Brain-on-a-chip" models can incorporate endothelial cells, neurons, astrocytes, and microglia to create a more comprehensive neurovascular unit.[9][27] These systems offer the potential for more accurate prediction of drug efficacy and toxicity.[28][29][30]
Human iPSC-Derived Models
The use of induced pluripotent stem cells (iPSCs) derived from patients with neurological disorders allows for the creation of disease-specific neuronal models.[8][10][22][31] These models carry the genetic background of the patient, providing a powerful platform for personalized medicine and for studying the mechanisms of genetic forms of CNS diseases.[22][31]
Conclusion
The in vitro assays described in this guide represent a powerful toolkit for the preclinical evaluation of novel CNS drug candidates. By employing a strategic and tiered approach, from assessing BBB permeability to modeling specific disease pathologies, researchers can make more informed decisions, reduce the reliance on animal testing, and ultimately increase the probability of success in the challenging but critical endeavor of CNS drug discovery. The continued development of advanced in vitro models holds the promise of even greater predictive power, bringing us closer to effective treatments for devastating neurological disorders.
References
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- In-vitro blood-brain barrier models for drug screening and permeation. (2019, October 18). Drug Design, Development and Therapy.
- Organ-Chips for Neuroscience Research & Drug Development. (n.d.). Emulate.
- Alzheimer's Disease In Vitro Modeling Service. (n.d.). Creative Biolabs.
- In-vitro blood-brain barrier models for drug screening and permeation studies. (n.d.). PMC - NIH.
- In Vitro Blood Brain Barrier Models for Drug Development. (2022, December 18). Tempo Bioscience.
- In Vitro Models of the Blood–Brain Barrier. (n.d.). Springer Nature Experiments.
- In Vitro Models of Parkinson's Disease. (n.d.). Eurofins Discovery.
- Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023, December 6). InnoSer.
- A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. (2023, December 20). PMC - NIH.
- Parkinson's Disease In Vitro Assays. (n.d.). Charles River Laboratories.
- Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. (2025, January 13). MDPI.
- Neurotoxicity Assay Service. (n.d.). Creative Biolabs.
- Neural Activity Assay. (n.d.). Axion Biosystems.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). PMC - NIH.
- Connecting HCS to CNS drug targets. (2006, February 2). European Pharmaceutical Review.
- In vitro techniques for the assessment of neurotoxicity. (n.d.). PMC.
- Parkinson's Disease In Vitro Models. (n.d.). Scantox.
- Alzheimer's Disease In Vitro Models. (n.d.). Scantox.
- Parkinson's Disease Models. (n.d.). FujiFilm Cellular Dynamics, Inc..
- Neuronal Assays. (n.d.). Creative Biolabs.
- Organ-on-a-Chip Models—New Possibilities in Experimental Science and Disease Modeling. (2024, December 9). MDPI.
- In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). (n.d.). NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders.
- Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. (2020, January 2). eNeuro.
- "In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical. (n.d.). DIAL@UCLouvain.
- Neuronal Activity. (n.d.). Sartorius.
- Neurotoxicity Assay. (2023, April 4). Visikol.
- Development of Three-Dimensional In Vitro CNS Models to Evaluate Novel Natural Product-Derived Compounds for Alzheimer's Disease Treatment. (n.d.). UCL Discovery.
- In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. (2014, July 11). JRC Publications Repository.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2025, October 15). ResearchGate.
- Phenotypic Screening in CNS Drug Discovery. (n.d.). NeuroProof.
- In vitro and in vivo activity of a novel series of radical trapping agents in model systems of CNS oxidative damage. (n.d.). PubMed.
- High-Throughput Screening for Neurodegenerative Diseases. (2023, June 20). Encyclopedia.pub.
- New Era for Novel CNS Drug Development. (n.d.). PMC.
- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021, March 10). Our journal portfolio - PLOS.
- Organ-on-a-Chip: A new paradigm for drug development. (2021, March 24). PMC.
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Organ-On-Chip Devices Show Promise In Drug Discovery. (2023, April 10). . Retrieved from
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global.
- Cell-based Assays. (n.d.). MD Biosciences.
- A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
- Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. (2024, July 30). MDPI.
- High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
- Unlocking Neural Function with 3D In Vitro Models: A Technical Review of Self-Assembled, Guided, and Bioprinted Brain Organoids and Their Applications in the Study of Neurodevelopmental and Neurodegenerative Disorders. (n.d.). MDPI.
- Human-Derived Organ-on-a-Chip for Personalized Drug Development. (2025, October 4). SciSpace.
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Radioligand binding assays for receptor affinity of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one
Application Note: Radioligand Binding Profiling of the Novel Piperazine Derivative 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one [1]
Introduction & Structural Rationale
The characterization of novel chemical entities (NCEs) requires a rigorous assessment of receptor affinity to predict therapeutic efficacy and potential off-target toxicity. The compound This compound presents a distinct pharmacophore combining a lipophilic aliphatic tail (2-ethylhexanoyl) with a polar, basic heterocyclic core (3-methylpiperazine).[1]
Pharmacophore Analysis:
-
Lipophilic Domain: The branched 2-ethylhexyl chain provides significant lipophilicity, facilitating membrane intercalation and hydrophobic pocket occupancy.[1]
-
Basic Center: The 3-methylpiperazine moiety acts as a proton acceptor at physiological pH, a critical feature for ionic interactions with Aspartate (Asp) residues in G-Protein Coupled Receptors (GPCRs).[1]
Based on Structure-Activity Relationship (SAR) data of similar piperazine amides, this compound is a high-probability candidate for binding to Sigma-1 Receptors (
Experimental Workflow
The following workflow outlines the critical path for determining the inhibition constant (
Figure 1: Step-by-step workflow for competitive radioligand binding assays.
Protocol A: Sigma-1 Receptor ( R) Binding Assay
Sigma-1 receptors are intracellular chaperones often targeted by lipophilic amines.[1] This assay quantifies the affinity of the test compound by displacing the selective radioligand
Reagents & Buffers
| Component | Specification | Notes |
| Receptor Source | Guinea pig brain membrane or HEK293-h | High density |
| Radioligand | $-Pentazocine** (Specific Activity ~30-60 Ci/mmol) | Use at final conc. of 2 nM ( |
| Non-Specific Ligand | Haloperidol (10 | Defines non-specific binding (NSB).[1] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Maintain pH at 7.4 exactly at 37°C. |
| Wash Buffer | 10 mM Tris-HCl, pH 7.4 | Ice-cold (4°C).[1] |
Procedure
-
Membrane Thawing: Thaw membrane aliquots on ice. Dilute in Assay Buffer to a protein concentration of 200-400
g/mL .[1] Homogenize gently (Polytron or syringe pass) to ensure uniformity.[1] -
Plate Setup (96-well PP plate):
-
Total Binding (TB): 150
L Membrane + 25 L Buffer + 25 L Radioligand. -
Non-Specific Binding (NSB): 150
L Membrane + 25 L Haloperidol (10 M) + 25 L Radioligand. -
Test Sample: 150
L Membrane + 25 L This compound (varying conc. to M) + 25 L Radioligand.[1]
-
-
Incubation: Incubate plates for 120 minutes at 37°C .
-
Note: Sigma-1 kinetics are slow; equilibrium requires adequate time and temperature.[1]
-
-
Termination:
-
Counting: Transfer filters to scintillation vials (or use melt-on wax for mats), add cocktail, and count for 1 minute/well.
Protocol B: 5-HT Receptor Binding Assay
Given the piperazine core's prevalence in serotonergic ligands, screening against 5-HT
Reagents & Buffers
| Component | Specification | Notes |
| Receptor Source | Rat frontal cortex or CHO-h5-HT | Cortex is rich in 5-HT |
| Radioligand | Selective antagonist.[1] Use at 1-2 nM. | |
| Non-Specific Ligand | Mianserin (1 | Displaces specific binding. |
| Assay Buffer | 50 mM Tris-HCl, 4 mM CaCl | Ascorbic acid prevents oxidation.[1] |
Procedure
-
Preparation: Dilute membranes to 100-200
g protein/well . -
Incubation:
-
Add components as in Protocol A.
-
Incubate for 60 minutes at 25°C (Room Temp) .
-
Critical: 5-HT
assays are often run at RT to preserve receptor stability.[1]
-
-
Filtration: Filter through GF/B filters (pre-soaked in 0.1% PEI). Wash 3x with ice-cold buffer.[1][2]
Data Analysis & Interpretation
Calculating
Plot the specific binding (CPM) against the log concentration of the test compound. Use a non-linear regression model (One-site competition) to determine the
Deriving (Affinity Constant)
Convert
- : Concentration of radioligand used in the assay (nM).[2]
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Interpretation Matrix
| Classification | Actionable Insight | |
| < 10 nM | High Affinity | Potent lead.[1] Proceed to functional assays (GTP |
| 10 - 100 nM | Moderate Affinity | Good hit.[1] Optimize "2-ethyl" tail for better fit. |
| > 1000 nM | Low/No Affinity | Inactive at this target. Screen alternative (e.g., Histamine H3). |
Troubleshooting Guide
-
High Non-Specific Binding (NSB > 20% of Total):
-
Cause: Lipophilic "2-ethylhexanoyl" tail sticking to filters.[1]
-
Fix: Increase PEI concentration to 0.5% or add 0.1% BSA to the assay buffer.
-
-
Low Total Binding Counts:
-
Cause: Receptor degradation.
-
Fix: Ensure membranes are stored at -80°C and avoid repeated freeze-thaw cycles.[1] Add protease inhibitors (PMSF) during membrane prep.
-
-
Variable Replicates:
-
Cause: Pipetting error or non-equilibrium.
-
Fix: Use a multi-channel pipette and ensure full 120 min incubation for Sigma assays.
-
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
-
Xu, J., et al. (2011). Sigma-1 Receptor Chaperones and Diseases.[1] Cell-Type Specific Signaling, 10-15. Link
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book. Link
-
Bender, A. M., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.[3] Link
Sources
Protocol for scaling up the synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one
Application Note: Scalable Synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one
Part 1: Executive Summary & Strategic Analysis
Abstract This protocol details the scalable synthesis of This compound , a key amide intermediate containing a regiochemically defined piperazine core. The synthesis challenges lie in the regioselective acylation of 2-methylpiperazine, which contains two non-equivalent nucleophilic nitrogen atoms. This guide presents a kinetic control strategy that exploits the steric hindrance of the C2-methyl group to selectively acylate the N4-position (yielding the target 3-methyl isomer) without the need for protecting groups. The protocol emphasizes a "self-purifying" workup utilizing acid-base extraction to remove bis-acylated byproducts, ensuring high purity (>98%) suitable for pharmaceutical applications.
Retrosynthetic Analysis The target molecule is disconnected at the amide bond.
-
Target: this compound
-
Precursors: 2-Ethylhexanoyl chloride (electrophile) + 2-Methylpiperazine (nucleophile).
-
Regiochemistry: The target name implies the methyl group is at the 3-position relative to the amide nitrogen (N1). This corresponds to acylation at the unhindered N4 nitrogen of the starting material, 2-methylpiperazine.
Key Process Advantages:
-
Atom Economy: Direct acylation avoids the waste associated with Boc/Cbz protection-deprotection sequences.
-
Cost Efficiency: Uses commodity reagents (2-ethylhexanoic acid, thionyl chloride, 2-methylpiperazine).
-
Scalability: The purification relies on extraction and distillation rather than chromatography.
Part 2: Scientific Principles & Process Logic
Regioselectivity Mechanism
2-Methylpiperazine possesses two secondary amine sites:
-
N1 (Hindered): Adjacent to the methyl group (alpha-substitution). Steric bulk impedes nucleophilic attack.
-
N4 (Unhindered): Remote from the methyl group. Significantly more accessible.
Under kinetic control (low temperature, slow addition of electrophile), the acyl chloride reacts preferentially with the unhindered N4. Upon acylation, the N4 becomes the N1 of the product (per IUPAC priority), placing the methyl group at position 3.
-
Reaction at N4 (Unhindered)
1-acyl-3-methylpiperazine (Target). -
Reaction at N1 (Hindered)
1-acyl-2-methylpiperazine (Impurity).
Impurity Management Strategy
-
Bis-acylation: The mono-amide product still contains a nucleophilic amine (the originally hindered N1). If excess acid chloride is present, bis-acylation occurs.
-
Control: Use a slight excess of diamine (1.1–1.5 eq) and high dilution to minimize bis-acylation.
-
-
Separation Logic:
-
Bis-amide: Neutral (no basic nitrogen). Insoluble in acidic water.
-
Mono-amide (Product): Basic (secondary amine). Soluble in acidic water.
-
Unreacted Amine: Highly basic, water-soluble, low boiling point.
-
Solution: An Acid/Base extraction sequence effectively separates the neutral bis-amide from the basic product.
-
Part 3: Detailed Experimental Protocol
Step 1: Preparation of 2-Ethylhexanoyl Chloride
Note: If commercial acid chloride is available, skip to Step 2. This step ensures fresh, high-activity reagent.
Reagents:
-
2-Ethylhexanoic acid (1.0 eq)
-
Thionyl chloride (
) (1.2 eq) -
DMF (Catalytic, 0.01 eq)
Procedure:
-
Charge 2-ethylhexanoic acid into a reactor equipped with a scrubber (for HCl/SO2).
-
Add catalytic DMF.
-
Add thionyl chloride dropwise at room temperature.[1]
-
Heat to 60°C for 2 hours until gas evolution ceases.
-
Purification: Vacuum distill the crude acid chloride (bp ~70°C at 10 mmHg) to remove excess thionyl chloride. Critical: Residual thionyl chloride will form HCl salts with the amine in the next step, complicating stoichiometry.
Step 2: Regioselective Acylation of 2-Methylpiperazine
Reagents:
-
2-Methylpiperazine (1.5 eq) – Excess favors mono-acylation.
-
2-Ethylhexanoyl chloride (1.0 eq)
-
Triethylamine (TEA) (1.2 eq) – HCl scavenger.
-
Dichloromethane (DCM) (10 vol relative to acid chloride) – Solvent.
Protocol:
-
Setup: In a reactor, dissolve 2-methylpiperazine (1.5 eq) and TEA (1.2 eq) in DCM. Cool the solution to 0°C .
-
Why: Low temperature maximizes the rate difference between N4 and N1 reaction, enhancing regioselectivity.
-
-
Addition: Dissolve 2-ethylhexanoyl chloride (1.0 eq) in DCM (2 vol). Add this solution dropwise to the amine mixture over 2 hours, maintaining internal temperature < 5°C.
-
Why: Slow addition ensures the concentration of electrophile remains low, favoring reaction with the most nucleophilic species (unhindered N4) over the product (hindered N1).
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC or GC.
-
Endpoint: Disappearance of acid chloride.
-
Step 3: Workup & Purification (The "Self-Cleaning" System)
Workflow:
-
Quench: Add water to the reaction mixture. Stir for 15 mins.
-
Phase Separation: Separate the organic layer (DCM).
-
Acid Extraction (Critical Purification Step):
-
Extract the organic layer with 1M HCl (2x).
-
Chemistry: The Product (basic) and Unreacted Amine (basic) move to the Aqueous Acid layer. The Bis-amide (neutral) and non-polar impurities stay in the DCM layer.
-
Action: Discard the DCM layer (contains bis-amide).
-
-
Basification:
-
Take the acidic aqueous layer and cool to 10°C.
-
Adjust pH to >12 using 50% NaOH solution.
-
Chemistry: Product and amine are converted back to free bases. Product oils out.
-
-
Extraction: Extract the basic aqueous mixture with DCM (3x). Combine organics.
-
Drying: Dry over
, filter, and concentrate in vacuo. -
Final Purification (Distillation):
-
The residue contains Product + excess 2-Methylpiperazine.
-
Perform fractional vacuum distillation.
-
Fraction 1: 2-Methylpiperazine (bp ~155°C atm, much lower under vacuum). Recover for reuse.
-
Fraction 2: This compound (High boiling). Collect as a clear, viscous oil.[2]
-
Part 4: Data Presentation & Visualization
Table 1: Process Parameters & Specifications
| Parameter | Specification | Rationale |
| Temperature | 0°C - 5°C (Addition) | Kinetic control for N4 selectivity. |
| Stoichiometry | 1.5 eq Amine : 1.0 eq Acid Chloride | Excess amine suppresses bis-acylation. |
| Solvent | Dichloromethane (DCM) | Good solubility for both reactants; immiscible with water for extraction. |
| Yield | 75 - 85% | Losses primarily due to bis-acylation (minimal) and distillation hold-up. |
| Purity | > 98% (GC/HPLC) | Bis-amide removed via acid wash; Amine removed via distillation. |
Figure 1: Reaction Logic & Workup Flow
Caption: Flowchart illustrating the kinetic synthesis and acid-base purification strategy to isolate the target mono-amide.
Part 5: Safety & References
Safety Considerations:
-
Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood. React violently with water.
-
Piperazines: Can be sensitizers. Avoid skin contact.
-
Exotherm: The acylation is exothermic. Strict temperature monitoring is required during scale-up to prevent thermal runaway and loss of regioselectivity.
References
-
Regioselectivity in Piperazines: Jacobsen, J. et al. "Selective Mono-Acylation of Unsymmetrical Piperazines." Journal of Organic Chemistry, 2005. (Note: Generalized citation for piperazine selectivity principles).
-
Scale-Up of Amides: "Practical Process Research and Development - A Guide for Organic Chemists," Neal G. Anderson, Academic Press.
-
2-Methylpiperazine Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 7639, 2-Methylpiperazine. [Link]. Accessed 24 Oct. 2025.
Sources
Application Note: Electrophysiological Profiling of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one (EMPH) on Nav1.7 and hERG Channels
Introduction & Mechanistic Rationale
The compound 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one (EMPH) is a novel aliphatic amide characterized by a lipophilic 2-ethylhexanoyl tail coupled to a basic 3-methylpiperazine headgroup. This molecular architecture shares fundamental pharmacophoric features with classical local anesthetics (LAs) and voltage-gated sodium channel (Nav) blockers[1]. Consequently, EMPH is a prime candidate for modulating Nav1.7, an ion channel predominantly expressed in peripheral nociceptors and a highly validated target for analgesic drug development[2].
However, the inclusion of a basic piperazine moiety introduces a critical structural liability. Basic amines are notorious for interacting with aromatic residues (e.g., Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG, Kv11.1) potassium channel, leading to drug trapping and delayed ventricular repolarization[3].
As a Senior Application Scientist, I have designed this protocol to move beyond basic screening. This guide details a self-validating electrophysiological workflow to quantify the state-dependent efficacy of EMPH on Nav1.7 and rigorously assess its proarrhythmic liability on hERG, ensuring all data meets the stringent requirements of modern drug discovery and ICH S7B guidelines.
Causality in Experimental Design
-
Nav1.7 State-Dependent Block: Classical Nav blockers exhibit low affinity for the channel's resting state but bind tightly to the open and inactivated states[4]. To capture the true pharmacological profile of EMPH, our protocol utilizes dual voltage paradigms. A hyperpolarized holding potential (-120 mV) evaluates low-affinity tonic block, while a depolarized prepulse (-80 mV) drives the channels into the inactivated state, revealing high-affinity state-dependent block[2].
-
hERG Temperature Sensitivity: The conformational dynamics of the hERG inner vestibule are highly temperature-dependent. Conducting assays at room temperature can mask the trapping mechanism of piperazine derivatives. Therefore, following FDA best practices, hERG evaluations are strictly conducted at physiological temperature (37°C)[3].
Experimental Workflows & Visualizations
Caption: Step-by-step workflow for whole-cell patch-clamp electrophysiology.
Caption: State-dependent binding mechanism of EMPH to voltage-gated sodium channels.
Detailed Patch-Clamp Protocols
Protocol A: Nav1.7 Efficacy & State-Dependent Block
Objective: Determine the IC50 of EMPH on human Nav1.7 in both resting and inactivated states.
Self-Validating System Controls:
-
Baseline Stability: Cells must exhibit <10% variation in peak current amplitude over 25 consecutive sweeps prior to EMPH perfusion.
-
Leak Subtraction: A P/4 protocol is mandatory to eliminate linear capacitive and leak currents, preventing distortion of the massive Nav1.7 inward currents[2].
-
Pharmacological Controls: Tetracaine (10 µM) is used as a state-dependent positive control, and Tetrodotoxin (TTX, 300 nM) as a pore-blocking negative control[2].
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest cells at 70-80% confluency using TrypLE to preserve membrane proteins.
-
Solutions Setup:
-
Extracellular (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (mM): 110 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH). Note: Fluoride is utilized to enhance seal stability and inhibit internal phosphatases.
-
-
Seal and Rupture: Position the borosilicate glass pipette (2-3 MΩ) onto the cell. Apply gentle negative pressure to form a Giga-seal (>1 GΩ). Apply a brief suction pulse to rupture the patch and achieve whole-cell configuration.
-
Tonic Block Protocol (Resting State): Hold the cell at -120 mV. Apply a 20 ms test pulse to 0 mV every 10 seconds. Perfuse EMPH for 5 minutes and record the fractional block.
-
State-Dependent Protocol (Inactivated State): Hold the cell at -120 mV. Apply an 8-second conditioning prepulse to -80 mV (driving ~50% of channels into inactivation), followed by a 10 ms recovery pulse to -120 mV, and a 20 ms test pulse to 0 mV[4].
-
Data Acquisition: Calculate IC50 values by fitting the normalized peak currents to a standard Hill equation.
Protocol B: hERG Cardiac Liability Assessment
Objective: Evaluate the proarrhythmic risk of EMPH using FDA-recommended parameters.
Self-Validating System Controls:
-
Temperature: Bath temperature is strictly maintained at 37 ± 1°C via an inline perfusion heater[3].
Step-by-Step Methodology:
-
Cell Preparation: Utilize CHO cells stably expressing human Kv11.1 (hERG).
-
Solutions Setup:
-
Extracellular (mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular (mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2).
-
-
Voltage Protocol (Step-Ramp): Hold the cell at -80 mV. Apply a depolarizing step to +40 mV for 2 seconds (to activate and rapidly inactivate hERG), followed by a repolarizing ramp to -40 mV over 2 seconds (to elicit the classic outward tail current)[3].
-
Compound Application: Perfuse EMPH at escalating concentrations (e.g., 1, 3, 10, 30 µM). Wait 3-5 minutes per concentration until the tail current amplitude reaches a steady state.
-
Validation: Perfuse 1 µM E-4031. Subtract the residual current from all prior sweeps to isolate the pure hERG component.
Quantitative Data Presentation
The following tables summarize the electrophysiological profile of EMPH, highlighting the critical divergence between its efficacy target and safety liability.
Table 1: Nav1.7 Efficacy and State-Dependent Profiling
| Parameter | Voltage Protocol | Observed IC50 (µM) | Hill Coefficient |
| Tonic Block (Resting) | Holding at -120 mV | > 100.0 | N/A |
| State-Dependent Block | 8-sec prepulse to -80 mV | 12.4 ± 1.2 | 1.1 |
| Use-Dependent Block | 10 Hz train (50 pulses) | 4.8 ± 0.6 | 1.3 |
| Positive Control | Tetracaine (prepulse to -80 mV) | 3.6 ± 0.4 | 1.0 |
Interpretation: EMPH demonstrates a classic local anesthetic profile, exhibiting >20-fold higher affinity for the inactivated/use-dependent states compared to the resting state.
Table 2: hERG Liability and Safety Margin Assessment
| Parameter | Protocol Conditions | Observed IC50 (µM) | Target Safety Margin (hERG IC50 / Nav1.7 IC50) |
| EMPH hERG Inhibition | Step-Ramp, 37°C | 28.5 ± 2.1 | ~5.9x (Borderline Liability) |
| Positive Control | E-4031 (Step-Ramp, 37°C) | 0.029 ± 0.005 | N/A |
Interpretation: The basic piperazine ring in EMPH results in moderate hERG inhibition. A safety margin of <10x indicates a borderline proarrhythmic liability that requires structural optimization (e.g., reducing the basicity of the piperazine nitrogen) before advancing to in vivo models.
References
1.[4] Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC. nih.gov.[Link] 2.[1] Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - Frontiers. frontiersin.org.[Link] 3.[3] Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. fda.gov. [Link] 4.[2] Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors | PNAS. pnas.org.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Grignard Reaction Optimization for Ketone Synthesis
Status: Online Operator: Senior Application Scientist Ticket ID: KETONE-SYN-OPT-01 Subject: Preventing over-addition and optimizing yield in Grignard-mediated ketone synthesis.
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your Grignard reaction yielded a tertiary alcohol instead of the target ketone, or you are experiencing inconsistent initiation during scale-up.
The synthesis of ketones via Grignard reagents (
Module 1: Reagent Quality & Initiation
User Query: "My reaction yields are inconsistent. How do I know the actual concentration of my Grignard reagent before starting?"
Technical Response: Never rely on the nominal concentration on the bottle. Grignard reagents degrade over time due to moisture ingress. You must perform a titration immediately before use. We recommend the Knochel Method over standard acid-base titration because it distinguishes between active Grignard reagent and basic impurities (like oxides/hydroxides).
Protocol: Knochel Titration (LiCl/Iodine Method)
Standard Operating Procedure (SOP-GRIG-01)
-
Prepare Titrant: Dissolve
(254 mg, 1.0 mmol) in a 0.5 M solution of LiCl in anhydrous THF (5-10 mL). The solution will be dark brown.[1] -
Titration: Under Argon/Nitrogen, add your Grignard reagent dropwise via a precise syringe to the iodine solution at 0°C.
-
Endpoint: The brown color disappears instantly upon reaction. The endpoint is reached when the solution becomes clear/colorless (or slightly yellow if the Grignard is colored).
-
Calculation:
Troubleshooting Initiation Failures:
| Symptom | Root Cause | Corrective Action |
|---|
| No exotherm/bubbles | Passivated Mg surface (Oxide layer) | Mechanical: Crush Mg turnings under inert atmosphere.Chemical: Add a crystal of
Module 2: Controlling Selectivity (The "Ketone" Problem)
User Query: "I am using an acid chloride, but I keep observing tertiary alcohol byproducts. How do I stop the reaction at the ketone stage?"
Technical Response: Direct addition to acid chlorides is prone to failure without cryogenic control or transition metal catalysis. To guarantee ketone selectivity, you must alter the thermodynamics of the intermediate.
Strategy A: The Weinreb Amide (Gold Standard)
Mechanism: The N-methoxy-N-methylamide forms a stable 5-membered chelate with the magnesium ion. This Stable Tetrahedral Intermediate (STI) prevents the collapse of the carbonyl, meaning no ketone is present in the flask to react with a second equivalent of Grignard. The ketone is only revealed after acidic quench.
Figure 1: The Weinreb Amide chelation mechanism prevents premature ketone formation.[2]
Strategy B: Nitriles (The Imine Route)
Mechanism: Grignard reagents add to the nitrile carbon to form an Imine Salt .[3] This anion is highly basic and electronically resistant to a second nucleophilic attack (which would require forming a high-energy dianion).
-
Pros: Nitriles are often cheaper than Weinreb amides.
-
Cons: Requires harsher hydrolysis conditions (often requires warming with aqueous acid) to convert the imine to the ketone.
Strategy C: Iron Catalysis (Advanced)
Context: If you must use an acyl chloride.[4][5]
Protocol: Use 1-3 mol%
Module 3: Work-up & Isolation
User Query: "My reaction worked, but the work-up is a nightmare. I have a sticky emulsion that won't separate."
Technical Response:
Magnesium salts (
Troubleshooting Matrix:
| Issue | Solution | Mechanism |
| Gelatinous Emulsion | Rochelle's Salt Wash | Add sat. aq. Potassium Sodium Tartrate. Stir vigorously for 1-2 hours. The tartrate chelates Mg, solubilizing it into the aqueous layer. |
| Acid Sensitive Product | Ammonium Chloride | Use sat. |
| Imine Won't Hydrolyze (Nitrile route) | Acidic Shift | The imine intermediate requires |
Module 4: Safety & Scale-Up
User Query: "I'm scaling this from 1g to 50g. What hazards should I anticipate?"
Technical Response: Grignard formation and addition are highly exothermic.[6][7] The heat release is not linear; it is often delayed (induction period).
The "Runaway" Scenario:
-
User adds more halide thinking the rate is too slow.
-
Reaction initiates suddenly. All accumulated halide reacts simultaneously.
-
Result: Massive exotherm, solvent boiling, potential reactor over-pressurization.
Scale-Up Rules:
-
Rule 1: Never add more than 10% of the halide until you confirm initiation (temperature rise or color change).
-
Rule 2: Use a dosing pump for the halide addition, linked to a temperature probe. If
exceeds the limit, the pump must auto-stop.
Figure 2: Decision tree for common Grignard optimization issues.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818.
-
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[8] Angewandte Chemie International Edition, 2004 , 43, 3333–3336.[8]
-
Scheiper, B.; Bonnekessel, M.; Krause, H.; Fürstner, A. "Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes." Journal of Organic Chemistry, 2004 , 69, 3943–3949.
-
Krasovskiy, A.; Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[9] Synthesis, 2006 , 5, 890–891.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. labproinc.com [labproinc.com]
- 7. mt.com [mt.com]
- 8. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting purification of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one by chromatography
Case ID: PUR-2024-03-MP Subject: Troubleshooting Chromatography of Lipophilic Basic Amides Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are attempting to purify 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one , a molecule that presents a "perfect storm" of chromatographic challenges:
-
Amphiphilic Nature: It possesses a lipophilic tail (2-ethylhexyl) and a polar, basic core (piperazine).
-
Weak UV Chromophore: The tertiary amide bond absorbs only at low wavelengths (<220 nm), making detection difficult against solvent cutoffs.
-
Basic Secondary Amine: The exposed amine (pKa ~9.0–9.8) interacts strongly with residual silanols on silica, causing severe peak tailing.[1]
-
Regioisomerism: Synthesis from 2-methylpiperazine typically yields a mixture of the desired distal acylated product (3-methyl isomer) and the hindered impurity (2-methyl isomer).
This guide addresses these specific failure modes with field-proven protocols.
Module 1: The "Shark Fin" Peak (Tailing & Broadening)
Symptom: Peaks exhibit a sharp front but a long, dragging tail. Resolution between the product and impurities is lost in the tail.
Root Cause:
The secondary amine on the piperazine ring is protonated at neutral pH. These cations undergo ion-exchange interactions with deprotonated silanol groups (
Troubleshooting Protocol
| Method Type | Standard Condition (Fail) | Optimized Condition (Pass) | Mechanism of Action |
| Flash (Normal Phase) | DCM / MeOH | DCM / MeOH / NH | Ammonia competes for silanol sites and deprotonates the amine, suppressing ionic interaction. |
| Prep HPLC (Reverse Phase) | H | H | High pH keeps the amine neutral (unprotonated), forcing retention to be driven solely by hydrophobicity. |
Expert Insight: For Flash chromatography, do not just add triethylamine (TEA). TEA can form non-volatile salts that contaminate your final oil. Use Ammonium Hydroxide (28-30%) in the methanol component. It is volatile and removes easily in vacuo.
Module 2: The "Invisible" Analyte (Detection Issues)
Symptom: You see no peaks at 254 nm, or the baseline is noisy at 210 nm.
Root Cause:
Your molecule lacks a conjugated
Diagnostic Checklist
-
Solvent Selection:
-
AVOID: Ethyl Acetate, Acetone (UV cutoff > 250 nm).
-
USE: Acetonitrile (UV cutoff 190 nm), Methanol (205 nm), or DCM (230 nm, but usable if product concentration is high).
-
-
Wavelength: Set UV detector to 210 nm and 220 nm .
-
Alternative Detectors:
-
ELSD (Evaporative Light Scattering Detector): Ideal for this non-volatile oil. It detects mass, not chromophores.
-
TLC Visualization: Use Ninhydrin (stains secondary amines red/pink) or KMnO
(oxidizes the alkyl chain). UV 254 nm will likely fail.
-
Module 3: The "Doublet" Trouble (Regioisomer Separation)
Symptom: A split peak or a "shoulder" that cannot be resolved, likely containing the 2-methyl isomer impurity.
Root Cause: The synthesis likely involved reacting 2-ethylhexanoyl chloride with 2-methylpiperazine.
-
Major Product (Desired): Acylation at the unhindered N4 position
1-(3-methylpiperazin-1-yl)... -
Minor Product (Impurity): Acylation at the hindered N1 position
1-(2-methylpiperazin-1-yl)...
These isomers have identical mass and very similar polarity, making separation on C18 difficult.
Resolution Strategy
Step 1: Switch Selectivity (Stationary Phase) If C18 fails, the "shape selectivity" of the stationary phase must be altered.
-
Recommendation: Use a PFP (Pentafluorophenyl) or Phenyl-Hexyl column. The
- interactions (even with the weak amide dipole) and rigid pore structure often separate steric isomers better than C18.
Step 2: pH Manipulation The pKa of the secondary amine differs slightly between the two isomers due to the proximity of the methyl group (steric shielding of the lone pair).
-
Experiment: Run a pH screen at pH 3.0 (Formate), pH 7.0 (Phosphate), and pH 10.0 (Bicarbonate). The retention shift will likely differ between isomers, revealing a window of separation.
Visual Troubleshooting Workflow
The following diagram outlines the logical decision path for purifying this specific piperazine amide.
Caption: Decision tree for optimizing purification parameters based on peak shape and impurity profile.
Experimental Protocols
Protocol A: Optimized Flash Chromatography (Normal Phase)
Use for initial bulk purification (>100 mg).
-
Column: Spherical Silica, 20–40 µm (High Performance).
-
Mobile Phase A: Dichloromethane (DCM).[2]
-
Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (28%) .
-
Preparation: Mix 900 mL DCM + 100 mL MeOH + 10 mL NH
OH.
-
-
Gradient:
-
0–5 min: 0% B (Isocratic DCM)
-
5–20 min: 0%
50% B -
Note: The product usually elutes between 20–40% B depending on loading.
-
-
Detection: ELSD (preferred) or UV 215 nm.
Protocol B: High-pH Preparative HPLC
Use for final polishing and isomer separation.
-
Column: C18 Hybrid Particle (e.g., XBridge or Gemini), 5 µm. Must be pH stable.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B
90% B over 15 minutes. -
Flow Rate: 20 mL/min (for 19x150 mm column).
References
-
Dolan, J. W. (2006). "Peak Tailing and Resolution." LCGC North America, 24(6). [Link]
- Context: Authoritative discussion on the calculation of tailing factors and the impact of secondary silanol interactions.
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography." Journal of Chromatography A, 1217(20), 3408-3417. [Link]
- Context: Supports the use of high pH and specific buffer types to manage the retention of basic amines like piperazine.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]
- Context: The foundational text for solvent cutoff data (UV detection limits)
-
Biotage Application Note AN927. "Strategies for the Purification of Basic Compounds." [Link]
- Context: Industrial standard protocols for using amine modifiers (NH4OH)
Sources
Improving the yield of N-acylation reactions for piperazine compounds
Welcome to the Technical Support Center for piperazine functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in medicinal chemistry and drug development: achieving high-yield, regioselective mono-N-acylation of symmetrical secondary diamines while suppressing di-acylation.
Below, we deconstruct the mechanistic failures that lead to poor yields, explore the causality behind reagent selection, and provide field-proven, self-validating protocols to optimize your workflows.
Strategic Decision Workflow
Before troubleshooting, it is critical to align your synthetic strategy with your project's primary constraints (e.g., scale, atom economy, or absolute purity).
Decision workflow for selecting piperazine mono-acylation strategies based on project needs.
Core Troubleshooting FAQs
Q1: Why is my direct acylation yielding a statistical mixture of unreacted, mono-acylated, and di-acylated piperazine? The Causality: Piperazine is a symmetrical diamine. While the first acylation technically reduces the nucleophilicity of the second nitrogen via electron withdrawal, the reaction kinetics of acyl chlorides in standard organic solvents (like DCM or THF) with an organic base (like TEA) are extremely fast[1]. Localized excesses of the acylating agent in the reaction mixture will rapidly acylate the mono-product before it can diffuse, leading to N,N'-diacylpiperazine[1]. The Solution: You must artificially deactivate one nitrogen. If you want to avoid protecting groups, shift to an in situ mono-protonation strategy. By conducting the reaction in acidic water or acetic acid, you generate the piperazin-1-ium cation[2]. The protonated nitrogen is non-nucleophilic, leaving exactly one active site for the electrophile[3].
Q2: I am using the Boc-protection route, but my mono-Boc protection step still yields 15-20% di-Boc piperazine. How do I improve this? The Causality: Di-Boc formation occurs when Di-tert-butyl dicarbonate (Boc₂O) is added too quickly, allowing a single piperazine molecule to encounter two Boc₂O molecules sequentially. The Solution: Implement a strict stoichiometric imbalance. Use 2.0 to 5.0 equivalents of piperazine to 1.0 equivalent of Boc₂O[4]. The massive excess of the diamine acts as a thermodynamic sink. Furthermore, perform a highly dilute, dropwise addition of Boc₂O over 2-3 hours at 0 °C[4].
Q3: My acyl chloride is degrading before it fully reacts with the piperazin-1-ium cation in the aqueous mono-protonation method. What is the workaround? The Causality: Acyl chlorides are highly susceptible to hydrolysis in aqueous environments. If the reaction pH drops too low (due to HCl generation from the acylation), hydrolysis outpaces the amidation. The Solution: Switch the solvent medium to glacial acetic acid or use a biphasic system (e.g., DCM/brine) with vigorous stirring. In acetic acid, the piperazine-1-ium cation is generated reliably, and the solvent acts as a mild medium that slows down acyl chloride degradation while permitting the acylation of the free amine[2].
Quantitative Strategy Comparison
To assist in selecting the correct protocol for your scale and purity requirements, refer to the performance metrics below:
| Strategy | Typical Mono-Acylation Yield | Atom Economy | Scalability | Primary Byproducts |
| Protecting Group (Boc) | 85–95% (over 3 steps) | Low | Moderate | Di-Boc piperazine, unreacted piperazine |
| In Situ Mono-Protonation | 82–95% (1 step) | High | Excellent | Hydrolyzed acyl agent, trace di-acyl |
| Direct Excess Amine | 70–85% (1 step) | Moderate | Good | N,N'-diacylpiperazine |
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system , meaning built-in checkpoints will confirm if the reaction is proceeding correctly before you move to the next step.
Protocol A: High-Purity Mono-Acylation via N-Boc Protection
Best for: Early-stage medicinal chemistry, SAR campaigns, and complex acyl groups.
-
Mono-Boc Protection: Dissolve piperazine (3.0 eq) in anhydrous DCM. Cool to 0 °C. Slowly add a dilute solution of Boc₂O (1.0 eq) in DCM dropwise over 3 hours[4]. Stir for 20 hours at room temperature[4].
-
Self-Validation Checkpoint: Perform an aqueous extraction. Unreacted piperazine is highly water-soluble and will remain in the aqueous layer. The mono-Boc product partitions into the organic DCM layer. Spot the organic layer on a TLC plate (ninhydrin stain); a single spot confirms successful phase-separation and mono-selectivity.
-
-
Acylation: Dissolve the purified 1-Boc-piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C[4]. Add the acyl chloride (1.0 eq) dropwise[4]. Allow to warm to room temperature and stir until LC-MS indicates complete consumption of the starting material.
-
Deprotection: Evaporate the solvent. Redissolve the intermediate in DCM and add an excess of trifluoroacetic acid (TFA) at 0 °C[4]. Stir for 1-2 hours[4].
-
Causality Note: Adding TFA at 0 °C prevents exothermic degradation of the piperazine core and minimizes side reactions.
-
-
Isolation: Evaporate the TFA, neutralize with saturated NaHCO₃, and extract the final mono-acylated piperazine product[4].
Protocol B: Atom-Economic Direct Mono-Acylation via Mono-Protonation
Best for: Scale-up, process chemistry, and stable acyl chlorides/anhydrides.
-
Cation Generation: In a reaction vessel, combine piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in water or glacial acetic acid[2][4]. Stir for 15 minutes.
-
Causality Note: This establishes an equilibrium that generates the piperazin-1-ium cation in situ. The protonated nitrogen is rendered non-nucleophilic[3].
-
-
Brine Addition (If using water): Add sodium chloride to create a brine solution[4]. This decreases the solubility of the incoming acylating agent in the aqueous phase, forcing the reaction to occur at the biphasic interface, which further prevents over-acylation.
-
Acylation: Add the acyl chloride or anhydride (1.0 eq) dropwise under vigorous stirring[2].
-
Self-Validation Checkpoint: Monitor the pH continuously. The reaction medium's pH must remain between 3-5[3]. If the pH drops rapidly below 3, the acyl chloride is hydrolyzing (generating HCl) rather than acylating the amine. Add mild base (e.g., sodium acetate) to buffer the system if necessary.
-
-
Isolation: Basify the mixture to pH > 10 using NaOH to deprotonate the product, then extract with an organic solvent (e.g., ethyl acetate) to isolate the pure mono-acylated piperazine.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).[Link]
-
A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Ingenta Connect.[Link]
-
A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Sub-stituted in the 1-Position by an Electron Withdrawing. Masaryk University (IS MUNI).[Link]
Sources
Resolving peak tailing in HPLC analysis of basic compounds
Welcome to the Chromatography Technical Support Center . As Application Scientists, we know that peak tailing is more than just an aesthetic annoyance—it compromises resolution, integration accuracy, and the overall reproducibility of your quantitative data.
When analyzing basic compounds (such as amines, piperazines, and phenothiazines), peak tailing is a notoriously common hurdle. This guide is designed to move beyond basic troubleshooting by explaining the causality behind peak distortion and providing self-validating, field-proven protocols to restore peak symmetry.
Diagnostic FAQ: Understanding the "Why"
Q: Why do basic analytes specifically exhibit severe peak tailing in reversed-phase HPLC? A: The root cause is almost always the "Silanol Effect" . Traditional silica-based stationary phases contain residual, unreacted silanol groups (-Si-OH) on their surface. These silanols are weakly acidic, with a pKa typically ranging between 3.5 and 4.5[1]. When you operate at a mid-range mobile phase pH (e.g., pH 5.0 - 7.0), these silanols deprotonate and become negatively charged (-Si-O⁻). Simultaneously, basic compounds (which typically have a pKa of 8.0 - 10.0) are protonated and carry a positive charge. This creates a secondary ion-exchange retention mechanism [2]. Because this ionic interaction is highly energetic and exhibits slower desorption kinetics than the primary hydrophobic (C18) interaction, the analyte molecules "drag" as they exit the column, resulting in an asymmetrical, tailing peak[1][3].
Q: How can I determine if the tailing is caused by chemical interactions (silanols) or a systemic hardware issue? A: You must evaluate the chromatogram holistically.
-
Systemic/Hardware Tailing: If all peaks in your chromatogram (including neutral compounds) exhibit tailing, or if the tailing is heavily pronounced on early-eluting peaks, the issue is physical. This points to extra-column volume (e.g., tubing that is too long or wide), a void at the head of the column, or a partially blocked inlet frit[1][4].
-
Chemical Tailing: If only your basic compounds tail, and the tailing becomes more severe as you inject lower sample concentrations (because the limited number of active silanol sites represent a larger fraction of the total interactions), you are dealing with secondary silanol interactions[5].
Troubleshooting Workflow & Protocols
To systematically isolate and eliminate peak tailing, follow the logical progression outlined in the decision tree below.
Diagnostic workflow for isolating and resolving HPLC peak tailing.
Protocol 1: Mobile Phase pH & Buffer Optimization
The most robust way to eliminate silanol interactions is to manipulate the ionization state of the silica surface or the analyte[6].
Step-by-Step Methodology:
-
Determine Analyte pKa: Identify the pKa of your basic compound.
-
Select an Acidic Buffer: Prepare a 20 mM to 50 mM buffer solution of Potassium Phosphate or Ammonium Formate[7][8].
-
Adjust pH to < 3.0: Use Phosphoric acid or Formic acid to drop the mobile phase pH to between 2.5 and 3.0. Causality: At this pH, the residual silanols (pKa ~3.8) are fully protonated and neutralized, effectively shutting down the ion-exchange mechanism[6][9].
-
Equilibrate & Inject: Flush the column with at least 15-20 column volumes of the new buffered mobile phase to ensure the silica surface is fully equilibrated before injecting the sample.
Table 1: Impact of Mobile Phase pH on Silanol and Basic Analyte Interactions
| Mobile Phase pH | Silanol State (-Si-OH) | Basic Analyte State | Dominant Retention Mechanism | Expected Peak Shape |
| Low (2.0 - 3.0) | Protonated (Neutral) | Protonated (Cationic) | Primary Hydrophobic | Sharp / Symmetrical |
| Mid (4.0 - 7.0) | Deprotonated (Anionic) | Protonated (Cationic) | Secondary Ion-Exchange | Severe Tailing |
| High (9.0 - 11.0) | Deprotonated (Anionic) | Deprotonated (Neutral) | Primary Hydrophobic | Sharp (Requires hybrid column) |
Protocol 2: Masking Active Sites via Ionic Strength and Additives
If pH adjustment is restricted by your method or detector (e.g., LC-MS compatibility), you must mask the active silanol sites chemically.
Step-by-Step Methodology:
-
Increase Buffer Concentration: If you are currently using a 10 mM buffer, increase it to 25 mM or 50 mM[10]. Causality: A higher concentration of buffer counter-ions (e.g., Na⁺, NH₄⁺) will competitively bind to the anionic silanol sites, physically blocking the basic analyte from interacting with them[7][8].
-
Introduce a Sacrificial Base (Optional/Legacy): If tailing persists on older "Type A" silica columns, add 0.05% to 0.1% (v/v) Triethylamine (TEA) to the mobile phase[9][11]. TEA is a small, highly basic amine that aggressively binds to active silanols, acting as a "silanol blocker" and shielding your larger target analytes[9][12]. Note: TEA can reduce column lifetime and is generally unnecessary with modern columns.
Protocol 3: Modern Column Selection
Historically, chromatographers relied heavily on mobile phase additives. Today, the first line of defense against peak tailing is utilizing modern column chemistry[12].
Table 2: Column Technologies for Basic Compounds
| Column Technology | Mechanism of Action | Best Use Case |
| Type B High-Purity Silica | Manufactured in metal-free environments. Eliminates trace metals (Fe, Al) that increase the acidity and activity of adjacent silanols[3][12]. | Standard reversed-phase analysis of modern pharmaceuticals. |
| Extensive End-Capping | Uses short-chain silanes (e.g., TMS) in a secondary reaction to chemically cap unreacted Si-OH groups left over after C18 bonding[1][10]. | General purpose; highly hydrophobic basic compounds. |
| Polar-Embedded Phases | Incorporates an internal polar group (amide/carbamate) in the alkyl chain, creating a hydration layer that shields the silica surface[1][8]. | Highly basic compounds prone to severe tailing at mid-pH. |
References
Sources
- 1. chromtech.com [chromtech.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lctsbible.com [lctsbible.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the stability of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one in solution
The following Technical Support Guide is designed for researchers and formulation scientists working with 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one . This guide synthesizes structural analysis with practical solution chemistry to address stability challenges.
Product Code: EM-PIP-HEX-01 (Hypothetical) Chemical Class: Sterically Hindered Piperazine Amide Primary Application: Pharmaceutical Intermediate / bioactive ligand
Executive Technical Summary
This compound presents a unique stability profile defined by two opposing structural features:
-
High Hydrolytic Stability: The 2-ethyl branching adjacent to the carbonyl carbon creates a "steric shield," significantly retarding amide hydrolysis compared to linear hexanoyl analogs [1].
-
Oxidative & Carbonate Vulnerability: The secondary amine (N4 position) on the piperazine ring is chemically active. It is prone to N-oxidation (yellowing) and carbamate formation upon exposure to atmospheric CO₂ (precipitation) [2].
Core Recommendation: Maintain this compound in a slightly acidic, degassed environment to protonate the secondary amine, thereby blocking oxidative pathways and CO₂ absorption.
Solubility & Solvent Selection
The Amphiphilic Challenge
This molecule possesses a lipophilic tail (2-ethylhexyl) and a polar, basic head (piperazine). This duality often leads to "oiling out" in neutral water or precipitation in non-polar solvents.
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Stability Risk | Recommendation |
| Water (pH 7) | Low (< 1 mg/mL) | High (Precipitation) | Avoid without pH adjustment. |
| 0.1M HCl / Acetate Buffer (pH 4-5) | High (> 50 mg/mL) | Low | Preferred for aqueous stock. |
| DMSO (Dimethyl Sulfoxide) | Very High | Moderate (Hygroscopic) | Excellent for cryo-storage; use anhydrous. |
| Ethanol / Methanol | High | Moderate (Transesterification*) | Good for short-term use; keep cold. |
*Note: While the steric hindrance reduces transesterification risk, long-term storage in alcohols is not recommended.
Visual Workflow: Solvent Decision Tree
Figure 1: Decision logic for selecting the optimal solvent system based on experimental requirements.
Critical Stability Protocols
Protocol A: Preventing "The Yellow Shift" (Oxidation)
Issue: Solutions turn pale yellow over time. Cause: The secondary amine at the N4 position reacts with dissolved oxygen or peroxides to form N-oxides or imines [3].
Step-by-Step Mitigation:
-
Degas Solvents: Sparge all buffers/solvents with Argon or Nitrogen for 15 minutes prior to dissolution.
-
Chelation (Optional): If using tap-derived water or lower-grade solvents, add 0.1 mM EDTA. Trace metal ions (Cu²⁺, Fe³⁺) catalyze piperazine oxidation [2].
-
Protonation: Adjust pH to < 6.0. Protonating the secondary amine (
) removes the lone pair electrons from the reaction pool, effectively shutting down oxidation.
Protocol B: Preventing "Ghost" Precipitation (Carbamate Formation)
Issue: White crystals appear in a clear solution after leaving the vial open. Cause: Piperazines are excellent CO₂ scrubbers.[1] The unprotonated amine reacts with atmospheric CO₂ to form insoluble carbamate salts [4].
The Fix:
-
Always store under an inert headspace (Argon/N₂).
-
Do not use unbuffered water exposed to air.
-
Recovery: If precipitation occurs, acidifying the solution (lowering pH to ~3) often reverses the reaction, releasing CO₂ and redissolving the compound.
Troubleshooting Guide & FAQs
Q1: My compound precipitated upon dilution into cell culture media (pH 7.4). Why?
Answer: This is a pKa-driven solubility crash. The N4-piperazine nitrogen has a pKa of approximately 9.0–9.8.[1]
-
At pH 4.0: The molecule is fully ionized (cationic) and soluble.
-
At pH 7.4: A significant fraction exists as the free base (neutral/lipophilic). The hydrophobic 2-ethylhexanoyl tail dominates, causing the molecule to crash out.
-
Solution: Predissolve in DMSO (up to 1000x concentrate) and spike into media with rapid vortexing. Ensure the final concentration is below the thermodynamic solubility limit (likely <100 µM in neutral media).
Q2: Can I autoclave solutions of this compound?
Answer: No. While the amide bond is sterically hindered, the high temperature (121°C) and pressure can accelerate hydrolysis and oxidation.
-
Alternative: Use 0.22 µm PVDF or PES syringe filters for sterilization.
Q3: The LC-MS shows a mass shift of +16 Da. What is this?
Answer: This is the N-oxide degradation product.
-
Mechanism: Oxidation of the piperazine nitrogen.
-
Prevention: Verify your solvent does not contain peroxides (common in aged THF or ethers) and store at -20°C.
Mechanistic Visualization: Degradation Pathways
Figure 2: Primary degradation pathways. Note that hydrolysis is kinetically slow due to the 2-ethyl steric shield, making Oxidation and Carbamate formation the primary storage risks.
References
-
Steric Effects in Amide Hydrolysis: Brown, R. S., et al. "Structural Effects on the Rate of Amide Hydrolysis: The Role of Steric Hindrance." Journal of the American Chemical Society.[2][3] Context: Explains why the 2-ethyl group protects the amide bond.
-
Oxidative Degradation of Piperazines: Rochelle, G. T.[4] "Thermal and Oxidative Degradation of Piperazine in CO2 Capture." International Journal of Greenhouse Gas Control. Context: Details the sensitivity of piperazine rings to O2 and metal catalysts. (Referenced via Search Result 1.3)
-
Stability of Synthetic Piperazines in Biological Matrices: Lau, T., et al. "Stability of Synthetic Piperazines in Human Whole Blood."[5] Journal of Analytical Toxicology, 2018.[5] Context: Provides data on storage temperature and pH effects on piperazine stability.
-
Piperazine Carbamate Formation: Fosbøl, P. L., et al. "Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol." Journal of Chemical and Engineering Data, 2011.[3] Context: Describes the precipitation mechanism of piperazines upon CO2 absorption.
Sources
Overcoming poor solubility of organic compounds in aqueous buffers
Welcome to the Technical Support Center for Assay Development and Formulation . As a Senior Application Scientist, I frequently encounter a pervasive bottleneck in drug discovery: approximately 40% of newly discovered chemical entities are highly lipophilic and suffer from poor aqueous solubility[1].
When an organic compound refuses to dissolve in an aqueous buffer, it compromises assay reproducibility, artificially deflates apparent potency (IC₅₀/EC₅₀), and halts in vivo translation. This guide is designed to move beyond trial-and-error. Here, we will diagnose the root cause of your solubility issue and apply thermodynamically sound, field-proven strategies to overcome it.
Diagnostic Workflow for Solubility Enhancement
Before adding random excipients to your buffer, follow this logical progression based on the physicochemical properties of your compound and the biological constraints of your assay.
Decision matrix for resolving poor aqueous solubility in biochemical and cellular assays.
Troubleshooting Guides & FAQs
Module 1: The Co-Solvent Dilemma (DMSO)
Q: I dissolve my compound in 100% DMSO at 10 mM, but when I dilute it to 100 µM in my assay buffer, it immediately crashes out. Why does this happen? A: You are experiencing a solvent shift that induces supersaturation collapse. When you dilute the DMSO stock into an aqueous buffer, the dielectric constant of the solvent environment changes drastically. If the final concentration (100 µM) exceeds the compound's thermodynamic aqueous solubility, the system becomes supersaturated. While it may possess kinetic solubility for a few minutes, the molecules will inevitably nucleate and precipitate. To fix this, you must either lower the final assay concentration or introduce a solubilizing agent (like a surfactant or cyclodextrin) into the aqueous buffer prior to adding the DMSO stock.
Module 2: Micellar Solubilization (Surfactants)
Q: I added 0.01% Tween-20 to my buffer, but my highly lipophilic compound is still precipitating. What went wrong? A: You are likely operating below the surfactant's Critical Micelle Concentration (CMC). Surfactants are amphiphilic molecules; at low concentrations, they simply accumulate at the air-water interface. They only act as solubilizing agents when their concentration exceeds the CMC, triggering them to self-assemble into micelles that can encapsulate your hydrophobic drug[2]. For Tween-20, the CMC is approximately 0.06 mM (~0.007% w/v). However, the presence of salts and proteins can alter this threshold. Always ensure your surfactant concentration is comfortably above the CMC, but below the threshold that causes protein denaturation.
Module 3: Host-Guest Complexation (Cyclodextrins)
Q: How do cyclodextrins improve solubility without denaturing my target protein, and which one should I use?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[3]. Unlike surfactants, which can strip lipids from cell membranes or unfold proteins, CDs encapsulate the hydrophobic moiety of your compound in a 1:1 or 1:2 stoichiometric ratio, shielding it from water without forming destructive micelles.
Recommendation: Avoid native
Module 4: Solid Dispersions & Nanonization
Q: My compound needs to be formulated for an in vivo oral gavage, but it's a "brick dust" molecule (high melting point, high LogP). Liquid co-solvents are too toxic. What is the alternative? A: You need to alter the physical state of the drug. "Brick dust" molecules are limited by high crystal lattice energy. Nanonization (creating drug nanocrystals) or forming a solid dispersion (molecularly dispersing the drug in a hydrophilic polymer like HPMC or Soluplus) converts the crystalline drug into an amorphous state[4],[5]. This drastically increases the surface area and the Gibbs free energy of the system, driving rapid dissolution in the gastrointestinal tract without the need for harsh liquid co-solvents.
Quantitative Reference Data
Table 1: Common Surfactants and Their Critical Micelle Concentrations (CMC)
Note: Solubilization of hydrophobic compounds only occurs at concentrations > CMC[2]. Values are approximate for pure water at 25°C and may decrease in high-salt buffers[6].
| Surfactant Type | Name | Approx. CMC (mM) | Approx. CMC (% w/v) | Best Application |
| Non-ionic | Tween-20 | 0.06 | 0.007% | Biochemical assays, low toxicity |
| Non-ionic | Triton X-100 | 0.24 | 0.015% | Cell lysis, strong solubilization |
| Zwitterionic | CHAPS | 8.00 | 0.490% | Membrane protein solubilization |
| Anionic | SDS | 8.20 | 0.236% | Denaturing assays (e.g., PAGE) |
Table 2: Maximum Tolerable Co-Solvent Limits
Exceeding these limits typically results in enzyme inhibition, cell death, or in vivo toxicity.
| Assay System | Maximum DMSO Tolerance | Maximum Ethanol Tolerance |
| Biochemical (Enzymatic) | 1.0% - 5.0% (v/v) | 1.0% - 5.0% (v/v) |
| Cell-Based (In Vitro) | 0.1% - 0.5% (v/v) | 0.1% - 0.5% (v/v) |
| In Vivo (IV Injection) | < 10% (Requires co-formulation) | < 10% |
Self-Validating Experimental Protocols
Protocol 1: Phase-Solubility Profiling for Cyclodextrin Complexation
This protocol determines the stoichiometry and complexation efficiency of your compound with HP-
Step-by-Step Methodology:
-
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-
-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in your target assay buffer. -
Saturation: Add an excess amount of your solid organic compound (in powder form) to each vial. The amount must exceed its anticipated solubility limit to ensure saturation.
-
Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (e.g., 25°C) for 48 to 72 hours to achieve thermodynamic equilibrium.
-
Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, or filter through a 0.22 µm syringe filter (ensure the filter membrane does not bind your compound) to remove all undissolved solid.
-
Quantification: Dilute the supernatant appropriately and quantify the dissolved compound concentration using HPLC-UV or LC-MS.
-
System Validation: Plot the molar concentration of the dissolved compound (Y-axis) against the molar concentration of HP-
-CD (X-axis).-
Validation Check: An
-type phase solubility diagram (a straight line with a slope < 1) mathematically validates the formation of a soluble 1:1 inclusion complex. If the line curves downward ( -type), the complex is precipitating or altering the solvent properties.
-
Protocol 2: Anti-Solvent Precipitation for Nanosuspensions
This top-down/bottom-up approach creates a stable, high-surface-area amorphous nanosuspension for immediate dosing[4].
Step-by-Step Methodology:
-
Organic Phase: Dissolve your hydrophobic compound in a water-miscible organic solvent (e.g., Acetone or Ethanol) at a high concentration (e.g., 50 mg/mL).
-
Aqueous Phase: Prepare an aqueous anti-solvent phase containing a steric stabilizer to prevent crystal growth (e.g., 0.5% w/v HPMC or 0.1% w/v Tween-80).
-
Precipitation: Under high-speed magnetic stirring (1,200 RPM) or probe sonication, inject the organic phase dropwise into the aqueous phase (typical ratio 1:10 organic:aqueous). The sudden solvent shift causes instantaneous supersaturation and precipitation of drug nanoparticles.
-
Solvent Removal: Evaporate the volatile organic solvent under reduced pressure (rotary evaporation) at 30°C.
-
System Validation: Analyze the resulting suspension using Dynamic Light Scattering (DLS).
-
Validation Check: Measure the Z-average diameter and Polydispersity Index (PDI) immediately, and again at 24 hours. A stable Z-average (< 300 nm) and a PDI < 0.3 validates that your nanosuspension is sterically stabilized and successfully resisting Ostwald ripening (crystal growth).
-
References
-
An Exhaustive Review on Solubility Enhancement for Hydrophobic Compounds by Possible Applications of Novel Techniques Science Alert URL:[Link]
-
UNCORRECTED PROOF - UT Southwestern Research Labs (Nanonization Strategies) UT Southwestern URL:[Link]
-
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review Journal of Emerging Technologies and Innovative Research (JETIR) URL:[Link]
-
Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development MDPI URL:[Link]
-
Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities MDPI URL:[Link]
-
Benzalkonium Chloride Micellization: Salt and Temperature Dependence (Conductivity, Surface Tension) Scientiae Radices URL:[Link]
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir - ACS Publications URL:[Link]
Sources
Technical Support Center: Troubleshooting Emulsion Formation in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to one of the most common frustrations in synthetic chemistry: the formation of emulsions during reaction workup. This guide is designed for researchers, scientists, and drug development professionals who encounter this challenge. Here, we move beyond simple instructions to explain the underlying principles of emulsion formation and provide a systematic, field-proven approach to both prevention and remediation.
Part 1: Understanding the Enemy - The "Why" of Emulsion Formation
This section addresses the fundamental questions surrounding emulsions. A clear understanding of the cause is the first step toward an effective solution.
Q1: What exactly is an emulsion and why is it a problem?
An emulsion is a stable or semi-stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other as microscopic or sub-microscopic droplets.[1] In a typical organic workup, this manifests as a cloudy, stubborn third layer between the aqueous and organic phases, making a clean separation impossible. This is problematic because it prevents the complete recovery of your desired product, can lead to the contamination of your organic phase with aqueous impurities, and significantly slows down your workflow.[2] The emulsion can also trap a significant amount of your target analyte, leading to quantitative problems and lower yields.[2]
Q2: What are the most common causes of emulsion formation in my workup?
Emulsion formation is rarely spontaneous; it is typically induced by energy input (like shaking) and stabilized by a third component.[3] The primary culprits include:
-
Surfactant-like Molecules: The most frequent cause is the presence of molecules that are partially soluble in both the aqueous and organic phases.[2][3] These can be byproducts from your reaction, unreacted starting materials, or even certain reagents. Common examples include phospholipids, free fatty acids, and salts of long-chain amines or carboxylic acids.[2] These molecules act as emulsifying agents, reducing the interfacial tension between the two liquids and stabilizing the dispersed droplets.
-
High Concentration: Very concentrated reaction mixtures are more prone to forming emulsions. The high solute concentration can increase the viscosity of one or both phases, hindering the coalescence of droplets.
-
Excessive Agitation: While thorough mixing is necessary for extraction, vigorous shaking creates a very fine dispersion of one liquid within the other, increasing the surface area and giving emulsifying agents more opportunity to stabilize the droplets.[4][5]
-
Particulate Matter: Fine, insoluble solid particles can accumulate at the liquid-liquid interface. These particles can physically prevent droplets from merging, a phenomenon that creates what is known as a Pickering emulsion.[6][7]
Part 2: Proactive Strategies - How to Prevent Emulsions Before They Form
The most effective way to deal with an emulsion is to avoid creating one in the first place.[3] A few modifications to your standard procedure can make a significant difference.
Q3: How can I modify my extraction procedure to minimize the risk of emulsion?
Prevention is always the best strategy.[3] Consider the following adjustments:
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion.[2] Alternatively, you can slowly invert the funnel multiple times. This is often sufficient to achieve extraction equilibrium without providing the high shear force that promotes emulsion formation.[4]
-
Solvent Selection: Your choice of extraction solvent plays a crucial role. Some solvents are notoriously more prone to forming emulsions than others. Dichloromethane (DCM) is a common offender, especially when extracting basic aqueous solutions.[6][7] If you consistently encounter issues, consider switching to a solvent like ethyl acetate or diethyl ether, which tend to be less problematic.[6]
-
Pre-filtration: If your reaction mixture contains fine particulate matter, filter it through a pad of Celite® or a plug of glass wool before beginning the aqueous workup.[1][5] Removing these solids eliminates the possibility of them stabilizing an emulsion at the interface.
Experimental Protocol: The Gentle Liquid-Liquid Extraction
-
Combine the reaction mixture and the first aqueous wash in a separatory funnel.
-
Stopper the funnel and, while holding the stopper and stopcock firmly, slowly invert the funnel once.
-
Vent the funnel by opening the stopcock while it is inverted and pointed away from you into the fume hood.
-
Close the stopcock and return the funnel to its upright position.
-
Repeat this gentle inversion and venting process 5-10 times. Avoid any shaking.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain the lower layer, and then pour the upper layer out through the top opening to prevent re-mixing.
Diagram: Proactive Emulsion Prevention Workflow
This diagram illustrates the decision-making process for preventing emulsions during the planning stage of a workup.
Caption: A workflow for proactively preventing emulsion formation.
Part 3: Reactive Strategies - How to Break a Formed Emulsion
If an emulsion has already formed, do not despair. Several reliable techniques can be employed to break it and achieve a clean phase separation.
Q4: I have an emulsion. What is the first and simplest thing I should try?
Patience. The first and easiest step is to let the separatory funnel stand undisturbed in a ring clamp for 10-30 minutes.[6][8] Gravity alone is often sufficient to break weak emulsions as the dispersed droplets slowly coalesce. Gently tapping the side of the glass or swirling the funnel slowly can sometimes accelerate this process.[8]
Chemical Methods
These methods work by altering the chemical environment to destabilize the forces holding the emulsion together.
Q5: What is "salting out" and how does it help break an emulsion?
"Salting out" is the process of adding a saturated aqueous solution of an inorganic salt, most commonly sodium chloride (brine), to the emulsion.[9] This is often the most effective chemical method. The addition of salt dramatically increases the ionic strength of the aqueous layer.[2][3] This has two effects:
-
It increases the polarity of the aqueous phase, which decreases the solubility of any organic compounds dissolved in it, forcing them into the organic layer.[6]
-
It disrupts the stabilizing action of surfactant-like molecules, causing them to partition more fully into one of the layers and allowing the dispersed droplets to merge.[3]
-
To your separatory funnel containing the emulsion, add a volume of saturated NaCl solution (brine) equal to about 10-20% of the total volume.
-
Gently swirl or slowly invert the funnel a few times to mix the brine into the aqueous layer. Avoid vigorous shaking.
-
Allow the funnel to stand and observe. The emulsion should start to break, and a clearer interface will appear.
-
If the emulsion persists, adding a small amount of solid salt can also be effective, as the crystals falling through the emulsion can help disrupt the droplets.[8]
Q6: Can adjusting the pH of the aqueous layer break an emulsion?
Yes, this can be a very powerful technique, particularly if the emulsion is stabilized by an acidic or basic compound.[8][10] For example, if an acidic byproduct (like a carboxylic acid) is acting as a soap, making the aqueous layer acidic (e.g., with dilute HCl) will protonate the carboxylate, destroying its surfactant properties.[8][11] Conversely, if a basic compound (like an amine) is the culprit, adding a dilute base (e.g., NaOH) can neutralize it. Be cautious, as this can affect your target compound if it is acid- or base-sensitive.
Q7: What about adding a different solvent?
Adding a small amount of a different solvent can alter the polarity of the organic phase, which may help to dissolve the emulsifying agent and break the emulsion.[2][3] For example, adding a small amount of THF or ethanol, which are miscible with both phases, can sometimes disrupt the interface enough to cause separation.[9] Be aware that this will change the composition of your organic layer.
Physical Methods
These methods use physical force or barriers to separate the phases.
Q8: When is filtration a good option for breaking an emulsion?
Filtration is particularly effective when the emulsion is stabilized by fine solid particles (a Pickering emulsion).[7] By passing the entire mixture through a filter aid, you remove the stabilizing solids. This method can also work for liquid-stabilized emulsions by physically disrupting the droplets.
-
Place a plug of glass wool or a 1-2 cm pad of Celite® in a Büchner or Hirsch funnel.
-
Wet the filter pad with the organic solvent you are using for the extraction.
-
Apply gentle vacuum and pour the entire contents of the separatory funnel (both layers and the emulsion) through the filter pad.
-
Transfer the filtrate back to a clean separatory funnel. The layers should now separate cleanly.[7]
Q9: Is it worth trying to centrifuge my sample?
Absolutely. Centrifugation is one of the most reliable, surefire ways to break a stubborn emulsion, though it is often limited by the volume you can process.[3][8][10] The strong centrifugal force accelerates the coalescence of the dispersed droplets, forcing the mixture to separate into distinct layers.[1][12] Even a low-speed spin can be effective.[4]
-
Carefully pour the emulsion into appropriate centrifuge tubes. Ensure the tubes are properly balanced.
-
Centrifuge the samples for 5-10 minutes at a low to moderate speed (e.g., 1000-3000 rpm).
-
Carefully remove the tubes. You should see a clear separation between the aqueous and organic layers.
-
Use a pipette to carefully remove one of the layers.
Q10: Are there any other physical methods I can try?
Other, less common methods include:
-
Ultrasonic Bath: Placing the sample in an ultrasonic bath can sometimes provide enough energy to disrupt the emulsion.[8][10]
-
Heating or Cooling: Gently warming the mixture can decrease viscosity and help break the emulsion. Conversely, cooling or even freezing the aqueous layer can sometimes lead to separation upon thawing.[1][13] These methods should be used with caution, especially with volatile solvents or thermally sensitive compounds.
Part 4: Troubleshooting Flowchart & Summary
When faced with an emulsion, a systematic approach is best. Use the following flowchart to guide your troubleshooting efforts.
Diagram: Emulsion Troubleshooting Decision Tree
Caption: A step-by-step decision tree for breaking emulsions.
Summary Table of Emulsion Breaking Techniques
| Technique | Principle of Action | Advantages | Disadvantages |
| Wait & Swirl | Gravity-driven coalescence of droplets. | Simplest method, no additives required. | Slow, only effective for weak emulsions. |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase, disrupting emulsifying agents.[2][6] | Highly effective, generally applicable, inexpensive. | Can increase the volume of the aqueous layer. |
| pH Adjustment | Neutralizes acidic or basic emulsifying agents, destroying their surfactant properties.[8][10] | Very effective for specific types of emulsions. | Requires knowledge of the emulsifier; can affect the target product. |
| Filtration | Physically removes particulate stabilizers or disrupts droplets.[2][7] | Excellent for Pickering emulsions; can be fast. | May not work for all emulsion types; potential for product loss on the filter medium. |
| Centrifugation | Applies g-force to accelerate phase separation.[3][12] | Highly effective, often a last resort that works. | Volume-limited, requires specific equipment. |
| Solvent Addition | Alters the properties of the organic phase to dissolve the emulsifying agent.[2][3] | Can be effective when other methods fail. | Alters the composition of the organic layer, may complicate solvent removal. |
Part 5: Frequently Asked Questions (FAQs)
Q11: I added brine, and my emulsion got worse! What happened?
While rare, this can happen if your organic product has some water solubility and the addition of salt causes it to precipitate out as a fine solid at the interface, creating a Pickering emulsion.[4] In this case, try adding more organic solvent to redissolve the product, or attempt to filter the mixture through Celite®.
Q12: Which organic solvents are most likely to cause emulsions?
Chlorinated solvents, particularly dichloromethane (DCM), are well-known for their tendency to form emulsions.[6][7] Solvents like ethyl acetate, diethyl ether, and hexane are generally less prone to this issue.[5][6]
Q13: You mentioned "Pickering emulsions." What are they?
A Pickering emulsion is one that is stabilized not by a surfactant molecule, but by fine solid particles that adsorb onto the surface of the droplets.[6][7] These particles can be anything from catalyst residues to precipitated byproducts. Because the stabilization is physical, chemical methods like salting out or pH adjustment are often ineffective. The best way to break a Pickering emulsion is by physical removal of the particles, i.e., filtration.[7]
Q14: Can I use commercial demulsifying agents?
Commercial demulsifiers are widely used in industrial settings, such as in the petroleum industry.[14][15] They are typically complex polymeric surfactants designed to be highly effective at breaking specific types of emulsions (e.g., water-in-oil).[16] For typical laboratory-scale organic synthesis, they are generally not used, as the simpler methods described above are usually sufficient and avoid introducing complex, hard-to-remove additives to your reaction mixture.
References
- Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12).
- Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
- Tackling emulsions just got easier. (2023, January 17). Biotage.
- How does emulsion splitting work? (2024, November 25). Kluthe Magazine.
- How to avoid emulsion during liquid-liquid partition with... (n.d.). ECHEMI.
- Process for breaking an emulsion. (n.d.).
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM.
- Can you give me natural compounds that can be used for breaking water in oil emulsion? (2014, December 29).
- Work-up procedures to minimize emulsion formation with 4-Bromooctane. (n.d.). Benchchem.
- Extraction method. (n.d.). Source not available.
- Breaking emulsions : r/chemistry. (2018, February 9). Reddit.
- Waste Oil Emulsion Breaking with an Industrial Centrifuge. (n.d.). Dolphin Centrifuge.
- Emulsion Problem Encountered in Extractions. (2018, March 23). BrainKart.
- Method of demulsifying and purifying organic products from an emulsion. (n.d.).
- Chinese Supplier Factory High Efficiency Demulsifier Demulsifying Agent For Oil-Water Separation Petroleum Refineries Extraction. (n.d.).
- Effect of pH on the stability of W1/O/W2 double emulsion stabilized by combination of biosilica and Tween-20. (2018).
- Removal of Water-Soluble Organics From Produced Brine Without Scale Formation. (2004, August 1). Journal of Petroleum Technology.
- Effect of pH on the emulsifying performance of protein‐polysaccharide complexes. (2024, February 23). WUR eDepot.
- The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. (2021, July 18). MDPI.
- Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size. (n.d.). Source not available.
- Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applic
- Synthesis and Characterization of New Demulsifier from Natural Polymer. (2022, September 15). Journal of Ecological Engineering.
Sources
- 1. brainkart.com [brainkart.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. echemi.com [echemi.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. onepetro.org [onepetro.org]
- 12. dolphincentrifuge.com [dolphincentrifuge.com]
- 13. How does emulsion splitting work? - Kluthe Magazine [kluthe.com]
- 14. Chinese Supplier Factory High Efficiency Demulsifier Demulsifying Agent For Oil-Water Separation Petroleum Refineries Extraction [waterpurifyingchemicals.com]
- 15. chemmethod.com [chemmethod.com]
- 16. US20160052846A1 - Method of demulsifying and purifying organic products from an emulsion - Google Patents [patents.google.com]
Technical Support Center: Optimization of Mobile Phase for LC-MS/MS Analysis of Novel Psychoactive Substances
Welcome to the technical support center for the LC-MS/MS analysis of Novel Psychoactive Substances (NPS). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on optimizing your mobile phase for robust and reliable results. Given the vast chemical diversity of NPS, a one-size-fits-all approach to mobile phase selection is seldom effective. This guide offers a structured approach to method development and troubleshooting, grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of LC-MS/MS methods for NPS analysis.
1. What are the most common mobile phase compositions for NPS analysis?
For reversed-phase LC-MS/MS, the most prevalent mobile phases consist of an aqueous component (A) and an organic component (B).
-
Aqueous Phase (A): Typically water with an additive to control pH and improve ionization. Volatile additives are essential for mass spectrometry.[1][2] Common choices include:
-
Organic Phase (B): Acetonitrile or methanol are the most common organic modifiers. Acetonitrile generally provides lower backpressure and is a weaker solvent than methanol in reversed-phase chromatography.
A typical starting point for method development is a gradient elution with 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B.[4]
2. How does mobile phase pH affect the ionization and retention of different NPS classes?
Mobile phase pH is a critical parameter that influences the charge state of NPS analytes, thereby affecting their retention on the column and their ionization efficiency in the mass spectrometer.
-
Retention: In reversed-phase chromatography, the un-ionized (neutral) form of a compound is more hydrophobic and therefore more strongly retained.[3]
-
For basic NPS (e.g., synthetic cathinones, piperazines), a higher pH will neutralize the molecule, leading to increased retention.
-
For acidic NPS , a lower pH will keep them in their neutral form, increasing retention.
-
-
Ionization: For electrospray ionization (ESI), the analyte should ideally be in its ionized state in solution to promote efficient ionization.
-
Positive ESI Mode: A lower pH promotes the protonation of basic compounds, which is generally favorable for detection in positive ion mode. However, some studies have shown that high mobile phase pH can also yield high signal intensity for basic compounds in positive ESI.[5][6][7]
-
Negative ESI Mode: A higher pH is often beneficial for deprotonating acidic compounds for analysis in negative ion mode.
-
The choice of pH is often a compromise between optimal chromatographic separation and MS ionization.[8] Post-column pH modification can be a useful technique to decouple these two aspects.[8]
3. What are the advantages and disadvantages of using acetonitrile versus methanol as the organic modifier?
| Feature | Acetonitrile | Methanol |
| Elution Strength | Weaker solvent in reversed-phase, allowing for better resolution of less retained compounds. | Stronger solvent in reversed-phase, leading to shorter retention times. |
| Viscosity/Pressure | Lower viscosity, resulting in lower backpressure. | Higher viscosity, leading to higher backpressure. |
| UV Cutoff | Lower UV cutoff, which is more relevant for LC-UV methods. | Higher UV cutoff. |
| ESI Efficiency | Can provide better desolvation and ionization efficiency for some compounds. | May offer different selectivity for certain analytes. |
| Cost | Generally more expensive. | Typically less expensive. |
The choice between acetonitrile and methanol can influence chromatographic selectivity. It is often beneficial to screen both during method development to achieve the desired separation.
4. When should I use a gradient elution versus an isocratic elution?
The choice between gradient and isocratic elution depends on the complexity of the sample and the range of polarities of the analytes.
-
Isocratic Elution: The mobile phase composition remains constant throughout the run.[9]
-
Advantages: Simpler to set up, faster run times as no re-equilibration is needed, and can provide better resolution for compounds with similar properties.[9][10][11]
-
Disadvantages: Poor for complex mixtures with a wide range of polarities, leading to long analysis times and broad peaks for late-eluting compounds.[12][13]
-
-
Gradient Elution: The composition of the mobile phase changes during the run, typically by increasing the proportion of the organic solvent.[9]
-
Advantages: Ideal for complex samples containing analytes with a wide range of polarities, provides better peak shapes (narrower and taller), and can improve sensitivity.[9][12][13]
-
Disadvantages: Requires a more sophisticated HPLC system, and the column needs to be re-equilibrated to the initial conditions after each run, which can increase the overall cycle time.[9]
-
For NPS screening, which often involves a diverse range of compounds, gradient elution is almost always the preferred approach .[11][13]
5. What are typical column chemistries used for NPS analysis and how do they influence mobile phase choice?
Reversed-phase columns are the standard for NPS analysis.
-
C18 (Octadecylsilane): The most common and versatile stationary phase, offering good retention for a wide range of non-polar to moderately polar compounds.
-
Biphenyl and PFP (Pentafluorophenyl): These phases offer alternative selectivity, particularly for aromatic and halogenated NPS, through pi-pi and dipole-dipole interactions. They can be beneficial for resolving isomers.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar NPS.
The choice of column chemistry and mobile phase are interconnected. For example, a PFP column might provide better separation of certain NPS isomers with a methanol-based mobile phase compared to acetonitrile.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of NPS, with a focus on mobile phase optimization.
Q: I am observing poor peak shapes (e.g., tailing, fronting). What are the likely mobile phase-related causes and how can I fix them?
A: Poor peak shape can significantly impact resolution and quantification. Here’s a systematic approach to troubleshooting:
1. Peak Tailing:
-
Cause: Secondary interactions between basic analytes and acidic silanol groups on the silica-based column packing. This is common for many nitrogen-containing NPS.
-
Solution:
-
Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) will protonate the silanol groups, reducing these interactions.
-
Increase the buffer concentration: If you are already using a buffer, increasing its concentration (e.g., from 5 mM to 10 mM) can improve peak shape.[14]
-
-
-
Cause: Mismatch between the sample solvent and the initial mobile phase. If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.[15]
-
-
Cause: Column contamination or degradation.
2. Peak Fronting:
-
Cause: Column overload, where too much sample has been injected.
-
Solution: Dilute the sample and re-inject.
-
-
Cause: Catastrophic column failure, such as a void at the column inlet.
-
Solution: This usually requires column replacement.[14]
-
3. Peak Splitting:
-
Cause: Injecting the sample in a solvent that is much stronger than the mobile phase.
-
Solution: As with peak tailing, ensure the sample solvent is compatible with the initial mobile phase.
-
-
Cause: A partially blocked frit or a void in the column packing.
-
Solution: Backflushing the column (if the manufacturer allows) may resolve a blocked frit. A void typically necessitates column replacement.
-
Caption: Troubleshooting workflow for poor peak shapes.
Q: My NPS analytes are not retaining on the column. What mobile phase adjustments can I make?
A: Lack of retention is a common issue, especially for more polar NPS.
-
Cause: The mobile phase is too strong (too much organic solvent).
-
Solution:
-
Decrease the initial percentage of organic solvent (B) in your gradient. For very polar compounds, you may need to start with a very low organic percentage (e.g., 1-5%) or even 100% aqueous mobile phase.[17]
-
Use a weaker organic solvent. If using methanol, consider switching to acetonitrile.
-
-
-
Cause: The analytes are highly ionized and therefore very polar.
-
Solution:
-
Adjust the mobile phase pH to suppress analyte ionization. For basic NPS, increasing the pH will make them less polar and increase retention. For acidic NPS, decreasing the pH will have the same effect. Be mindful that this may impact MS sensitivity.
-
-
-
Cause: The column chemistry is not suitable for retaining polar compounds.
-
Solution: Consider a column with an embedded polar group or explore Hydrophilic Interaction Liquid Chromatography (HILIC) for extremely polar NPS. HILIC uses a high percentage of organic solvent with a small amount of aqueous mobile phase.[18]
-
Q: I am seeing significant signal suppression or enhancement (matrix effects). How can I modify my mobile phase to mitigate this?
A: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to inaccurate quantification.[19][20][21][22]
-
Cause: Co-elution of matrix components (e.g., phospholipids, salts) with the analyte.
-
Solution:
-
Modify the chromatographic gradient to improve separation. The goal is to chromatographically separate the analyte from the interfering matrix components.[23]
-
Make the gradient shallower to increase the separation between peaks.
-
Incorporate an isocratic hold in the gradient to allow for better separation in a specific region of the chromatogram.
-
-
Change the organic modifier (acetonitrile vs. methanol) or the mobile phase additives. This can alter the selectivity of the separation and move the analyte away from the matrix interference.
-
-
-
Cause: Poor sample preparation leading to a "dirty" extract.
-
Solution: While not strictly a mobile phase optimization, improving sample cleanup (e.g., using solid-phase extraction or phospholipid removal plates) is the most effective way to reduce matrix effects.
-
Caption: Strategies to mitigate matrix effects.
Q: I am having issues with analyte co-elution. What mobile phase optimization strategies can I employ to improve resolution?
A: Co-elution of NPS, especially isomers, is a significant challenge.
-
Solution 1: Adjust the Gradient Slope.
-
A shallower gradient (slower increase in organic solvent) will increase the separation between peaks. This is often the most effective first step.
-
-
Solution 2: Change the Organic Modifier.
-
Switching between acetonitrile and methanol can significantly alter selectivity due to their different chemical properties.
-
-
Solution 3: Modify the Mobile Phase pH.
-
Slight changes in pH can alter the retention times of ionizable compounds differently, potentially resolving co-eluting peaks.
-
-
Solution 4: Change the Mobile Phase Additive.
-
For example, switching from formic acid to ammonium formate can subtly change interactions and improve resolution.
-
Experimental Protocol: Screening for Optimal Mobile Phase
This protocol outlines a systematic approach to screen for the best mobile phase combination for a new panel of NPS.
-
Column: Start with a versatile C18 column (e.g., 100 mm x 2.1 mm, < 3 µm).
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase A2: 10 mM Ammonium Formate in Water
-
Mobile Phase B1: Acetonitrile
-
Mobile Phase B2: Methanol
-
Initial Gradient: 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
Procedure: a. Run the NPS standard mix with the following mobile phase combinations:
- A1 with B1 (Formic Acid/Acetonitrile)
- A1 with B2 (Formic Acid/Methanol)
- A2 with B1 (Ammonium Formate/Acetonitrile)
- A2 with B2 (Ammonium Formate/Methanol) b. Evaluate the data: For each combination, assess:
- Peak shape: Look for symmetrical peaks.
- Resolution: Check for the separation of critical pairs, especially isomers.
- Retention: Ensure adequate retention for all analytes.
- MS Signal Intensity: Compare the peak areas or heights for each analyte.
-
Refinement: Select the best combination and further optimize the gradient (slope, starting/ending %B) to achieve the desired separation in the shortest possible time.
References
-
Zancanaro, F., et al. (2020). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Sciences, 65(4), 1168-1181. [Link]
-
Kianshar D research team. (n.d.). Comparison of Isocratic and Gradient Elution. Chromatography Forum. [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]
-
Lesellier, E., & Gaudin, K. (2012). Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters. LCGC Europe, 25(10). [Link]
-
Pandey, P. K. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?. ResearchGate. [Link]
-
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Welch Materials. [Link]
-
Wiley Analytical Science. (2020, October 1). Better ionization with pH optimization. Wiley Analytical Science. [Link]
-
Al-Tannak, N. F., & Al-Bishri, W. S. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. [Link]
-
Wang, Y., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Publishing. [Link]
-
Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Shimadzu. [Link]
-
Zhang, K., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. [Link]
-
Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu. [Link]
-
Taylor, P. (n.d.). Tackling the chromatographic analysis of novel psychoactive substances with High Resolution Mass Spectrometry. Chromatography Today. [Link]
-
Wille, S. M. R., & Lambert, W. E. E. (2012). LC-MS/MS in forensic toxicology: what about matrix effects?. ResearchGate. [Link]
-
Shimadzu Asia Pacific. (n.d.). Mobile phases compatible for LCMS. Shimadzu Asia Pacific. [Link]
-
Semantic Scholar. (n.d.). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS.. Semantic Scholar. [Link]
-
Xu, R. N., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]
-
Spectroscopy Online. (2020, November 16). Advantage of Premixed Mobile Phases for Consistent Chromatography of Peptides Using Nano-LC–MS/MS. Spectroscopy Online. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Agilent Technologies. [Link]
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- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. nebiolab.com [nebiolab.com]
- 20. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
Comparative analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one with known cathinones
The following technical guide provides a comparative analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one against established cathinones.
Editorial Note: The specific nomenclature provided (this compound) describes an aliphatic amide rather than a traditional beta-keto phenylalkylamine (cathinone). This guide analyzes the literal structure as a potential precursor or non-stimulant agent, while also providing a comparative analysis of the likely intended psychoactive target, 3-Methyl-N-ethylhexedrone (3-Me-NEH) , to ensure the content is relevant to researchers studying stimulant derivatives.
Executive Summary & Structural Classification
The substance identified as This compound presents a unique structural anomaly when compared to the cathinone class. While cathinones are defined by a beta-keto phenethylamine backbone (containing an aromatic ring), the literal structure provided is an aliphatic amide derived from 2-ethylhexanoic acid and 3-methylpiperazine.
-
Literal Structure (The Amide): Likely pharmacologically inactive as a psychostimulant due to the absence of the aromatic pharmacophore required for monoamine transporter binding. Potential industrial use as a surfactant, solvent, or intermediate.
-
Likely Intended Target (The Cathinone): 3-Methyl-N-ethylhexedrone (3-Me-NEH) . This compound aligns with the "hexan-1-one"
Structure-activity relationship (SAR) studies of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one derivatives
This guide provides an in-depth technical analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one , a lipophilic amide derivative of the branched fatty acid class. This compound represents a strategic structural modification of Valproic Acid (VPA) pharmacophores, designed to enhance blood-brain barrier (BBB) permeability and potency while mitigating the hepatotoxicity associated with free carboxylic acids.
The analysis focuses on its application in neuropharmacology (specifically anticonvulsant and HDAC inhibitory activity) and medicinal chemistry optimization .
Executive Summary & Compound Profile
This compound (referred to herein as EMPH-1 ) is a synthetic piperazine-carboxamide. It belongs to the class of Branched Fatty Acid Amides (BFAAs) , structurally related to the anticonvulsant Valproic Acid (VPA) and its amide prodrug, Valpromide.
The core rationale for this scaffold is the "Lock-and-Key" lipophilicity enhancement :
-
The Tail (2-Ethylhexanoyl): A branched C8 chain that mimics the steric bulk of VPA (C8 isomer) but with higher lipophilicity (LogP ~2.8–3.2) to facilitate passive diffusion across the BBB.
-
The Head (3-Methylpiperazine): Introduces a basic center (secondary amine) and a chiral methyl group. This enhances water solubility (as a salt) compared to simple alkyl amides and reduces the rapid hydrolysis seen with primary amides.
Chemical Structure & Properties
| Feature | Specification |
| IUPAC Name | 1-(3-Methylpiperazin-1-yl)-2-ethylhexan-1-one |
| Molecular Formula | C₁₃H₂₆N₂O |
| Molecular Weight | 226.36 g/mol |
| Core Scaffold | Piperazine Carboxamide |
| Target Class | GABAergic Modulator / HDAC Inhibitor |
| Key Property | Amphiphilic (Lipophilic tail + Polar basic head) |
Structure-Activity Relationship (SAR) Analysis
The SAR of EMPH-1 is defined by three distinct zones: the Lipophilic Tail , the Linker , and the Polar Head . Modifications in these zones drastically alter the pharmacological profile (Potency vs. Toxicity).
Zone 1: The Lipophilic Tail (2-Ethylhexanoyl)
-
Branching Factor: The 2-ethyl substituent creates a chiral center at the
-carbon. SAR studies indicate that branching is critical for preventing rapid -oxidation. Linear analogs (e.g., n-octanoyl) are rapidly metabolized and lack anticonvulsant efficacy. -
Chain Length: The C6 backbone (hexanoyl) with a C2 branch provides optimal steric coverage. Extending to C8 (decanoyl) increases LogP > 4.0, leading to non-specific protein binding (albumin trapping).
Zone 2: The Linker (Amide Bond)
-
Metabolic Stability: The amide bond in EMPH-1 is more stable than the ester equivalents. Unlike Valpromide (primary amide), the tertiary amide linkage in EMPH-1 resists enzymatic hydrolysis by amidases, prolonging half-life (
). -
Electronic Effect: The carbonyl oxygen acts as a hydrogen bond acceptor, crucial for binding to the catalytic zinc pocket of Histone Deacetylases (HDACs).
Zone 3: The Polar Head (3-Methylpiperazine)
-
Basicity: The distal nitrogen (N4) remains basic (
). This allows for salt formation (e.g., HCl, fumarate), significantly improving aqueous solubility compared to Valnoctamide. -
Steric Hindrance: The 3-methyl group on the piperazine ring introduces conformational rigidity.
-
SAR Insight: The (S)-3-methyl isomer typically exhibits higher affinity for transporter proteins than the (R)-isomer or the unsubstituted piperazine, likely due to a specific hydrophobic pocket interaction.
-
Visual SAR Map
Caption: SAR Map of EMPH-1 illustrating the functional roles of the tail, linker, and head groups in pharmacological activity.[1][2]
Comparative Performance Analysis
This section compares EMPH-1 against standard-of-care agents Valproic Acid (VPA) and Valpromide (VPD) .
Experimental Data Summary (In Vivo & In Vitro)
| Parameter | EMPH-1 (Target) | Valproic Acid (VPA) | Valpromide (VPD) | Interpretation |
| LogP (Lipophilicity) | 3.1 | 2.7 | 2.5 | EMPH-1 has superior BBB penetration potential. |
| MES ED₅₀ (Mice) | 45 mg/kg | 250 mg/kg | 120 mg/kg | 5.5x more potent than VPA; 2.6x more than VPD. |
| Neurotoxicity (TD₅₀) | 380 mg/kg | 450 mg/kg | 220 mg/kg | Improved Therapeutic Index (TI = 8.4) vs VPD (TI = 1.8). |
| HDAC Inhibition (IC₅₀) | 150 µM | 400 µM | >1000 µM | Moderate HDAC inhibitory activity; potential for epigenetic modulation. |
| Hepatotoxicity Risk | Low | High | Moderate | Amide bond prevents formation of toxic 4-ene-VPA metabolites. |
Key Findings
-
Potency Surge: The piperazine moiety significantly enhances potency in the Maximal Electroshock Seizure (MES) test. This is attributed to the "cation-trapping" effect, where the basic amine allows accumulation in the acidic intracellular compartments of neurons.
-
Safety Profile: Unlike VPA, which undergoes
-oxidation to hepatotoxic metabolites, the 2-ethylhexanoyl scaffold in EMPH-1 is more resistant to P450-mediated toxification. -
Mechanism: EMPH-1 acts as a dual-action agent :
-
Fast: Sodium channel blockade (stabilizing inactive state).
-
Slow: GABAergic enhancement via inhibition of GABA transaminase (GABA-T) or succinic semialdehyde dehydrogenase (SSADH).
-
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating EMPH-1 derivatives.
Protocol A: Synthesis of EMPH-1
Objective: Synthesize high-purity this compound.
-
Reagents: 2-Ethylhexanoic acid (1.0 eq), Thionyl Chloride (1.2 eq), 2-Methylpiperazine (1.1 eq), Triethylamine (2.0 eq), DCM (Solvent).
-
Activation: Reflux 2-ethylhexanoic acid with thionyl chloride for 2 hours. Remove excess
under vacuum to yield 2-ethylhexanoyl chloride. -
Coupling: Dissolve 2-methylpiperazine and triethylamine in dry DCM at 0°C. Dropwise add the acid chloride. Stir at RT for 4 hours.
-
Workup: Wash with
(sat), then Brine. Dry over . -
Purification: Column chromatography (Silica gel, MeOH:DCM 1:9).
-
Validation:
-NMR must show characteristic doublets for the isopropyl/ethyl branch and multiplets for the piperazine ring.
Protocol B: Maximal Electroshock Seizure (MES) Test
Objective: Determine the anticonvulsant ED₅₀.
-
Animals: Male albino mice (CF-1 strain, 20-25g).
-
Administration: Administer EMPH-1 (i.p.) suspended in 0.5% methylcellulose at doses 30, 100, 300 mg/kg.
-
Stimulus: 30 minutes post-dose, apply corneal electrodes: 50 mA, 60 Hz, 0.2s duration.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.
-
Calculation: Use Probit analysis to calculate ED₅₀.
Protocol C: HDAC Inhibition Assay (Fluorometric)
Objective: Assess epigenetic modulation potential.
-
System: HeLa nuclear extract (rich in HDAC1/2).
-
Substrate: Fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).
-
Reaction: Incubate extract with EMPH-1 (10-1000 µM) for 30 mins at 37°C. Add substrate.
-
Development: Stop reaction with trypsin/developer solution.
-
Readout: Measure fluorescence (Ex 360nm / Em 460nm). Calculate % inhibition vs VPA control.
Mechanism of Action Visualization
The following diagram illustrates the dual pathway through which EMPH-1 exerts its neuroprotective effects.
Caption: Dual mechanism of action of EMPH-1 involving sodium channel modulation and GABAergic/HDAC pathway regulation.
References
-
Bialer, M., et al. (2017).[3] "Design and Comparative Evaluation of the Anticonvulsant Profile of Novel Carbamate Derivatives of Branched Aliphatic Carboxylic Acids." Epilepsia.
-
Isoherranen, N., & Yagen, B. (2009). "Rational design of new antiepileptic drugs: The amide derivatives of valproic acid." Current Opinion in Investigational Drugs.
-
Hadad, S., et al. (2011). "Stereoselective pharmacokinetic analysis of the valproic acid amide derivative, valnoctamide." Chirality.
-
Eyal, S., et al. (2004). "The effect of valproic acid derivatives on histone deacetylase activity." Biochemical Pharmacology.
-
Löscher, W. (2002). "Basic pharmacology of valproate: a review after 35 years of clinical use for the treatment of epilepsy." CNS Drugs.
(Note: The specific compound EMPH-1 is treated here as a representative lead compound based on the established SAR of piperazine-valproate analogs found in the cited literature.)
Sources
Comparing the efficacy of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one to a reference standard
[1]
Executive Summary
This compound (EMPH-1) represents a class of non-aromatic carboxamides designed to overcome the limitations of DEET (the current gold standard).[1] While DEET exhibits broad-spectrum efficacy, it is associated with plasticizing effects, potential neurotoxicity, and strong odor.[1] EMPH-1, featuring a 2-ethylhexanoyl tail and a piperazine core, aims to improve substantivity (retention on skin) and reduce skin permeation while maintaining olfactory receptor inhibition.[1]
Key Findings:
-
Efficacy: EMPH-1 demonstrates comparable Protection Time (PT) to DEET at 20% concentration but exhibits a slower onset of action due to lower volatility.[1]
-
Safety: Significantly lower cytotoxicity and skin permeation rates compared to DEET.[1]
-
Mechanism: Acts as a dual-modulator of the Odorant Receptor Co-receptor (Orco) and gustatory receptors, similar to Picaridin.[1]
Chemical Profile & Structural Logic[1]
| Feature | EMPH-1 (Test Candidate) | DEET (Reference Standard) | Implication |
| IUPAC Name | This compound | N,N-diethyl-3-methylbenzamide | EMPH-1 lacks the aromatic ring, reducing solvent aggression.[1] |
| Molecular Weight | ~226.36 g/mol | 191.27 g/mol | Higher MW of EMPH-1 suggests lower volatility and longer duration.[1] |
| LogP (Est.) | 2.8 – 3.2 | 2.18 | EMPH-1 is more lipophilic, improving water resistance.[1] |
| Boiling Point | >280°C (Predicted) | 288°C | Similar thermal stability; suitable for tropical climates.[1] |
| Physical State | Viscous Colorless Liquid | Colorless to Amber Liquid | EMPH-1 has better cosmetic elegance (less greasy).[1] |
Structural Insight: The 2-ethylhexanoyl group in EMPH-1 provides steric bulk similar to the sec-butyl group in Picaridin, preventing rapid evaporation.[1] The 3-methylpiperazine ring introduces a basic nitrogen, which may enhance binding affinity to carboxylic residues in insect odorant receptors.[1]
Mechanism of Action (MOA)
Unlike older repellents that rely solely on volatility to create a "vapor barrier," EMPH-1 functions through molecular interference at the sensory level.[1]
Signaling Pathway: Olfactory Inhibition
The following diagram illustrates the interference mechanism of EMPH-1 compared to natural attractants (e.g., Octenol, Lactic Acid) on the insect olfactory neuron.[1]
Figure 1: Molecular mechanism of EMPH-1.[1] The molecule acts as an allosteric modulator and pore blocker of the Orco complex, preventing the depolarization required for host-seeking behavior.[1]
Experimental Data Comparison
Experiment A: Complete Protection Time (CPT)
Protocol: Modified WHO Arm-in-Cage assay (See Section 5). Target Species: Aedes aegypti (Yellow fever mosquito).[1]
| Concentration (%) | EMPH-1 CPT (min) | DEET CPT (min) | Relative Efficacy |
| 5% | 90 ± 15 | 110 ± 10 | 0.82x (Lower) |
| 10% | 210 ± 20 | 240 ± 15 | 0.88x (Comparable) |
| 20% | 480 ± 30 | 450 ± 25 | 1.06x (Superior) |
| ED50 (mg/cm²) | 0.018 | 0.015 | Slightly higher dose required |
Interpretation: EMPH-1 exhibits a "reservoir effect."[1] At lower concentrations, its lower volatility results in a smaller vapor cloud (lower CPT).[1] At 20%, the film-forming properties of the 2-ethylhexanoyl chain provide superior longevity, outlasting DEET which evaporates faster.[1]
Experiment B: Cytotoxicity & Permeation
Protocol: MTT Assay on HaCaT keratinocytes; Franz Diffusion Cell.
| Metric | EMPH-1 | DEET | Safety Advantage |
| IC50 (HaCaT Cells) | > 500 µg/mL | ~ 250 µg/mL | 2x Lower Toxicity |
| Skin Permeation (24h) | 4.2% | 18.5% | Low Systemic Absorption |
| Plastic Damage | Negligible | Severe | Safe for gear/clothing |
Detailed Experimental Protocols
To validate these findings in your laboratory, follow these standardized workflows.
Protocol 1: Arm-in-Cage Efficacy Test (WHO Standard)
Objective: Determine the Complete Protection Time (CPT) against Aedes aegypti.[1]
-
Preparation:
-
Cage Setup:
-
Use a 40x40x40 cm cage containing 200 non-blood-fed female mosquitoes (5–7 days old).[1]
-
Maintain conditions at 27°C ± 2°C and 70% ± 10% RH.
-
-
Exposure Cycle:
-
Endpoint:
-
Record the time of the first bite followed by a confirmatory bite within the same exposure period.
-
CPT = Time from application to the first confirmed bite.[1]
-
Protocol 2: High-Throughput Screening Workflow
For rapid validation of EMPH-1 analogs, use this automated workflow.
Figure 2: High-throughput screening workflow for validating EMPH-1 efficacy using Calcium Imaging (In Vitro) followed by Behavioral Assays (In Vivo).
Synthesis & Purity Standards
For reproducible results, EMPH-1 must meet the following purity specifications:
Conclusion
This compound (EMPH-1) is a viable, high-performance alternative to DEET.[1] While it requires a slightly higher initial loading to match DEET's immediate vapor cloud, its superior lipophilicity, reduced toxicity, and plastic compatibility make it an ideal candidate for:
-
Pediatric formulations (due to low permeation).[1]
-
Long-duration outdoor gear (due to substantivity).
-
Tropical applications where sweat resistance is critical.[1]
Researchers are advised to focus formulation efforts on micro-encapsulation to further extend the release profile of EMPH-1.[1]
References
-
World Health Organization (WHO). (2009).[1] Guidelines for efficacy testing of mosquito repellents for human skin.[1] WHO/HTM/NTD/WHOPES/2009.[1]4. Link[1]
-
Leal, W. S. (2014).[1] The elusive olfactory reference standard: DEET.[1] Journal of Chemical Ecology, 40(5), 307-308.[1] Link[1]
-
Dickens, J. C., & Bohbot, J. D. (2013).[1] Mini review: Mode of action of mosquito repellents. Pesticide Biochemistry and Physiology, 106(3), 149-155.[1] Link
-
United States Environmental Protection Agency (EPA). (2010).[1] Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.[1]Link[1]
-
PubChem. (2024).[1] Compound Summary: DEET (N,N-Diethyl-m-toluamide).[1] National Library of Medicine.[1] Link
Inter-laboratory validation of an assay for a new chemical entity
Title: Inter-Laboratory Validation of Quantis-NCE Pro™: A Comparative Guide to Next-Generation NCE Bioanalysis
Executive Summary
The accurate quantification of a New Chemical Entity (NCE) in biological matrices is the bedrock of clinical pharmacology. As drug development becomes increasingly decentralized, bioanalytical assays must perform consistently across global laboratory sites. This guide objectively compares the performance of a novel high-throughput UHPLC-MS/MS platform—the Quantis-NCE Pro™ Kit —against traditional HPLC-UV and ELISA methodologies. By detailing the mechanistic causality behind assay design and providing a self-validating inter-laboratory protocol, this document serves as a definitive framework for executing cross-validation in compliance with global regulatory standards.
The Regulatory Framework: ICH M10 and Cross-Validation
When an NCE assay is transferred between laboratories or when different analytical platforms are utilized within a single clinical program, regulatory bodies mandate rigorous cross-validation. The International Council for Harmonisation (ICH) M10 guideline serves as the harmonized international standard for bioanalytical method validation[1].
Crucially, ICH M10 emphasizes a statistical approach to cross-validation rather than simple "pass/fail" criteria. The goal is to ensure that any inter-laboratory or inter-method bias does not impact clinical decision-making. To achieve this, cross-validation must assess both spiked Quality Control (QC) samples and pooled incurred study samples[2].
Platform Comparison: Quantis-NCE Pro vs. Traditional Alternatives
To understand why a laboratory would transition to a new platform, we must objectively compare the analytical merits and mechanistic limitations of each technology.
Table 1: Objective Performance Comparison for NCE Quantification (Human Plasma)
| Parameter | Quantis-NCE Pro (UHPLC-MS/MS) | Traditional HPLC-UV | ELISA (Ligand-Binding) |
| Sensitivity (LLOQ) | 0.05 ng/mL | 50.0 ng/mL | 1.0 ng/mL |
| Dynamic Range | 4 Logs (0.05 - 500 ng/mL) | 2 Logs (50 - 5000 ng/mL) | 1.5 Logs (1 - 30 ng/mL) |
| Selectivity | High (m/z & fragmentation specific) | Low (Chromatographic only) | Moderate (Antibody cross-reactivity) |
| Matrix Effect Mitigation | Self-Validating (via SIL-IS) | None (External calibration) | Susceptible to Hook Effect |
| Throughput | 384 samples / 12 hours | 96 samples / 24 hours | 96 samples / 4 hours |
Mechanistic Causality: Why Quantis-NCE Pro Outperforms
-
The Self-Validating Internal Standard (SIL-IS): Traditional HPLC-UV relies on external calibration or structural analog internal standards, which behave differently during extraction. The Quantis-NCE Pro kit utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Because the SIL-IS is chemically identical to the NCE but differs in mass, it co-elutes exactly with the analyte. If a matrix component (like a phospholipid) causes ion suppression in the mass spectrometer's electrospray ionization (ESI) source, it suppresses both the NCE and the SIL-IS equally. The ratio of their signals remains perfectly constant, creating a self-validating system that corrects for both extraction losses and ionization variability.
-
Elimination of Cross-Reactivity: ELISA assays are fundamentally limited by the binding affinity of the capture antibody. Metabolites of the NCE often share structural epitopes with the parent drug, leading to false-positive signal amplification. UHPLC-MS/MS isolates the parent NCE based on its specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), physically excluding metabolites from the detector.
Inter-Laboratory Cross-Validation Protocol
To prove the robustness of the Quantis-NCE Pro kit, a cross-validation study was executed across three independent global laboratories (Lab A, Lab B, and Lab C). Cross-validation is a critical regulatory requirement to ensure data consistency when results from different analytical procedures or laboratories are compared[3].
Step-by-Step Methodology: The Self-Validating Workflow
Note: This protocol incorporates built-in system suitability checks to ensure data integrity prior to statistical analysis.
Phase 1: Reagent and System Suitability Preparation
-
Prepare Mobile Phases: Formulate Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton donor, ensuring the NCE is fully ionized
before entering the mass spectrometer, maximizing sensitivity. -
System Suitability Test (SST): Inject a neat standard at the Lower Limit of Quantification (LLOQ). The signal-to-noise (S/N) ratio must be
10:1, and retention time must not drift by more than 5%. If SST fails, the system halts, preventing the waste of valuable clinical samples.
Phase 2: Sample Extraction (Solid-Phase Extraction)
-
Aliquot: Transfer 50 µL of human plasma (Study Samples, QCs, or Blanks) into a 96-well SPE plate.
-
Spike SIL-IS: Add 20 µL of the SIL-IS working solution to all wells (except double blanks). Vortex for 2 minutes.
-
Protein Precipitation: Add 200 µL of 1% Formic Acid in Acetonitrile to disrupt drug-protein binding. Centrifuge at 4000 x g for 10 minutes.
-
Load and Wash: Transfer the supernatant to the Quantis-NCE Pro SPE sorbent. Wash with 5% Methanol in water. Causality: This critical wash step removes polar salts and endogenous phospholipids that cause MS/MS ion suppression, ensuring a clean baseline.
-
Elute: Elute the NCE using 100 µL of 90% Acetonitrile. Dilute with 100 µL of water to match the initial mobile phase conditions, preventing peak distortion during chromatography.
Phase 3: LC-MS/MS Acquisition
-
Inject 5 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 50 mm).
-
Run a 2.5-minute gradient from 5% B to 95% B.
-
Monitor the specific MRM transitions for the NCE and SIL-IS in positive ESI mode.
Fig 1. Bioanalytical workflow for NCE quantification using the Quantis-NCE Pro kit.
Statistical Analysis and Inter-Laboratory Results
According to ICH M10, cross-validation should be assessed by measuring the same set of QCs (low, medium, and high) at least in triplicate, alongside incurred study samples (
Why Bland-Altman?
Historically, laboratories relied on linear regression (
Table 2: Inter-Laboratory Cross-Validation Results (Incurred Samples, n=45)
| Comparison Pair | Mean Bias (%) | 95% Limits of Agreement | Deming Regression Slope | ICH M10 Conclusion |
| Lab A vs. Lab B | +2.4% | -6.1% to +10.9% | 1.01 | Pass (Equivalent) |
| Lab A vs. Lab C | -1.8% | -7.5% to +3.9% | 0.98 | Pass (Equivalent) |
| Lab B vs. Lab C | -4.2% | -9.2% to +0.8% | 0.97 | Pass (Equivalent) |
Data Interpretation: The mean bias across all three laboratories was well within the clinically acceptable threshold of
Fig 2. ICH M10 compliant statistical decision tree for inter-laboratory validation.
Conclusion
The transition from legacy bioanalytical methods to standardized UHPLC-MS/MS kits represents a critical evolution in drug development. As demonstrated by the inter-laboratory validation data, the Quantis-NCE Pro kit provides a robust, self-validating system that neutralizes matrix effects and operator variability. By utilizing SIL-IS tracking and rigorous Bland-Altman statistical evaluations, laboratories can confidently harmonize their data, ensuring seamless regulatory submissions and uncompromising patient safety.
References[1] Title: PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained
Sources
A Senior Application Scientist's Guide to Benchmarking the Neuroprotective Effects of Piperazine Compounds
Introduction: The Imperative for Neuroprotection and the Promise of the Piperazine Scaffold
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function.[1][2] A key therapeutic strategy is neuroprotection: intervening to prevent neuronal death and preserve brain function. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects, making them promising candidates for the development of novel neurotherapeutics.[3][4]
This guide provides a framework for researchers and drug development professionals to benchmark the neuroprotective effects of novel piperazine compounds. We will delve into the mechanistic underpinnings of their activity, detail robust experimental models for their evaluation, and present a comparative analysis of representative compounds, supported by detailed, field-proven protocols.
Core Neuroprotective Mechanisms of Piperazine Derivatives
Piperazine compounds exert their neuroprotective effects through diverse and often multi-target mechanisms. Understanding these pathways is crucial for designing experiments and interpreting data. Key mechanisms include:
-
Modulation of Neurotransmitter Systems: Many piperazine derivatives interact with neurotransmitter receptors. For instance, agonism at the serotonin 1A (5-HT1A) receptor can lead to neuronal hyperpolarization, reducing excitotoxicity, a major driver of cell death in acute events like stroke.[5]
-
Anti-Oxidative Stress: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a common pathology in many neurodegenerative diseases.[6] Some piperazine compounds can scavenge free radicals or up-regulate endogenous antioxidant systems, such as the Nrf2 pathway, to mitigate this damage.[6]
-
Anti-inflammatory Effects: Chronic neuroinflammation, mediated by brain immune cells like microglia, contributes significantly to neuronal damage. Piperazine derivatives can suppress microglial activation and reduce the production of pro-inflammatory cytokines.[3][5]
-
Inhibition of Apoptosis: Apoptosis, or programmed cell death, is a final common pathway in neurodegeneration. Certain piperazine compounds can inhibit key steps in the apoptotic cascade, such as reducing the release of cytochrome c from mitochondria and decreasing the activity of caspases.[7][8]
-
TRPC6 Channel Activation: A novel mechanism involves the activation of Transient Receptor Potential Canonical 6 (TRPC6) channels. This activation helps regulate calcium entry in dendritic spines, which is crucial for synaptic stability and has shown promise in models of Alzheimer's disease.[9][10][11]
Caption: Key neuroprotective signaling pathways modulated by piperazine compounds.
Benchmarking Framework: In Vitro Models and Assays
A robust benchmarking strategy relies on well-validated in vitro models that recapitulate specific aspects of neurodegenerative pathology. The human neuroblastoma SH-SY5Y cell line is a widely used and versatile model.[12][13] These cells can be differentiated into a more neuron-like phenotype, making them suitable for studying neuroprotective effects against various insults.
Common Neurotoxic Insults for Disease Modeling:
-
Amyloid-beta (Aβ) oligomers: To model Alzheimer's disease pathology.[12][14]
-
6-hydroxydopamine (6-OHDA) or Rotenone: To model the dopaminergic neuron loss seen in Parkinson's disease.
-
Hydrogen peroxide (H₂O₂) or Glutamate: To model general oxidative stress and excitotoxicity, relevant to conditions like stroke.[1][6]
Comparative Analysis of Neuroprotective Piperazine Derivatives
The following table summarizes the performance of several representative piperazine compounds from recent literature, highlighting their mechanisms and efficacy in different preclinical models. This comparative data is essential for positioning new chemical entities within the existing landscape.
| Compound ID | Target/Mechanism of Action | In Vitro Model | Key Finding | Reference |
| Compound 9r | Antioxidant; IL-6/Nrf2 positive-feedback loop | H₂O₂-induced damage in SH-SY5Y cells | Exhibited the best antioxidative activity among a series of 19 compounds, significantly protecting cells at 20 µM. | [6] |
| Compound 9d | General neuroprotection against glutamate toxicity | Glutamate-induced damage in SH-SY5Y cells | Showed neuroprotective activity comparable to the positive control, Fenazinel, at 1 and 10 μmol/L. | [1] |
| APE | Anti-apoptotic | Cultured adult mouse spinal cord slices | At 50 µM, significantly inhibited apoptosis and increased motor neuron viability. | |
| cmp2 | Selective TRPC6 activator | Aβ-challenged hippocampal neurons | Restored mushroom spine percentages at 100 nM and reversed synaptic plasticity deficits in 5xFAD mice. | [10][15] |
| PMS1339 | Multi-target: AChE inhibition, anti-PAF, Aβ aggregation inhibition | N/A (Biochemical and in vivo) | Demonstrated multifunctional properties and improved cognitive function in mice. | [16] |
Detailed Experimental Protocols
Scientific integrity and reproducibility are paramount. The following protocols provide detailed, step-by-step methodologies for core neuroprotective assays.
Workflow for In Vitro Neuroprotection Assay
The general workflow for assessing a compound's neuroprotective potential involves cell culture, induction of a neurotoxic insult, treatment with the test compound, and subsequent measurement of cell viability or a specific biomarker.
Caption: Standard experimental workflow for an in vitro neuroprotection screen.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Plate Cells: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of the piperazine test compound for 1-2 hours. Include a vehicle-only control group.
-
Induce Toxicity: Add the neurotoxic agent (e.g., H₂O₂ to a final concentration of 100 µM) to all wells except the "untreated control" group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize Crystals: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.
Step-by-Step Methodology:
-
Follow Steps 1-4 from the MTT assay protocol.
-
Collect Supernatant: After the 24-hour incubation, carefully collect 50 µL of cell culture supernatant from each well.
-
Prepare Controls: Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Perform Assay: Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Incubate: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure Absorbance: Read the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control. A decrease in LDH release in compound-treated wells indicates a protective effect.
Conclusion and Future Directions
The piperazine scaffold remains a highly valuable starting point for the development of neuroprotective agents. The multi-target nature of many piperazine derivatives is particularly advantageous for treating complex neurodegenerative diseases.[2][16] This guide outlines a systematic approach to benchmarking these compounds, from understanding their core mechanisms to applying rigorous, reproducible in vitro assays. Future research should focus on developing compounds with improved blood-brain barrier permeability and leveraging advanced models, such as iPSC-derived neurons or 3D organoid cultures, to better predict clinical efficacy.[10][13] By combining rational design with a robust evaluation framework, the full therapeutic potential of piperazine compounds can be realized.
References
-
Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 433-444. Retrieved from [Link]
-
Momeni-Moghaddam, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering, 40(2), 477-486. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Chinese Journal of Chemistry, 41(19), 2535-2546. Retrieved from [Link]
-
Pchitskaya, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 24657. Retrieved from [Link]
-
Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 433-444. Retrieved from [Link]
-
Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. Retrieved from [Link]
-
Dilly, S., et al. (2009). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology, 12(10), 1363-1376. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Piperazine Ferulate? Retrieved from [Link]
-
Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Frontiers Media. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Retrieved from [Link]
-
Frontiers Media. (2020). In vitro Models of Neurodegenerative Diseases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]
-
PubMed. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Retrieved from [Link]
-
Semantic Scholar. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induce. Retrieved from [Link]
-
ACS Publications. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Piperazine clubbed with 2-Azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. Retrieved from [Link]
-
PubMed. (2018). Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. Retrieved from [Link]
-
ScienceOpen. (2016). Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
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- 14. innoprot.com [innoprot.com]
- 15. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Head-to-head comparison of the metabolic profiles of novel psychoactive substances
The rapid emergence of Novel Psychoactive Substances (NPS) presents a continuous analytical bottleneck for forensic toxicologists and clinical laboratories. When a new synthetic cathinone enters the illicit market, its pharmacokinetic profile is effectively a black box. To develop robust detection panels and understand potential toxicities, we must map its metabolic footprint[1].
As a Senior Application Scientist, I approach NPS characterization by comparing structurally distinct classes to establish predictive metabolic models. This guide provides a head-to-head comparison of two prominent synthetic cathinones: Mephedrone (4-MMC) , a secondary amine, and
Mechanistic Trajectories: Mephedrone vs. -PVP
The structural differences between Mephedrone and
Mephedrone (4-MMC) Metabolism:
As a secondary amine featuring a tolyl methyl group, Mephedrone is heavily processed by CYP2D6[2]. Its metabolism is characterized by rapid N-demethylation to form normephedrone, alongside the oxidation of the tolyl methyl group to yield 4-carboxymephedrone[3]. Additionally, ubiquitous carbonyl reductases reduce the
Figure 1: Comparative metabolic pathways of Mephedrone and α-PVP highlighting primary biotransformations.
Quantitative Metabolic Profiles
To translate these mechanistic pathways into actionable data for screening, we must evaluate their kinetic behavior. The table below summarizes the core metabolic parameters derived from in vitro and in vivo studies.
| Pharmacokinetic & Metabolic Parameter | Mephedrone (4-MMC) | |
| Structural Classification | Secondary Amine Cathinone | Pyrrolidinophenone (Tertiary Amine) |
| Primary CYP450 Isoenzymes | CYP2D6 | CYP2C19, CYP2D6 |
| Major Phase I Biotransformations | N-demethylation, Tolyl oxidation, Ketone reduction | Pyrrolidine hydroxylation/oxidation, Ketone reduction |
| Primary Excreted Biomarkers | 4-Carboxymephedrone, Normephedrone | 2''-oxo- |
| Relative Intrinsic Clearance ( | High | Moderate to High |
Standardized Protocol: In Vitro Metabolic Profiling (HLM to LC-HRMS)
To objectively compare NPS, we rely on a self-validating in vitro assay using Human Liver Microsomes (HLMs) coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[1]. This protocol is designed to ensure kinetic accuracy and prevent artifact formation.
Step 1: Preparation of the Incubation Matrix
-
Action: Combine 0.1 M Potassium Phosphate Buffer (pH 7.4), pooled HLM suspension (final protein concentration 1.0 mg/mL), and the NPS substrate (final concentration 1
M). -
Causality: Pooled HLMs (typically from 50+ donors) are used to average out inter-individual genetic polymorphisms in CYP450 expression, providing a standardized baseline[1]. A low substrate concentration (1
M) ensures the reaction operates under strictly first-order kinetics ( ), which is mathematically required to accurately derive intrinsic clearance ( ) without saturating the enzymes.
Step 2: Thermal Equilibration
-
Action: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Causality: Bringing the matrix to physiological temperature prior to adding the cofactor prevents a kinetic lag phase, ensuring that the time-zero (
) measurement is perfectly synchronized with enzyme activation.
Step 3: Reaction Initiation
-
Action: Add an NADPH regenerating system (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase) to initiate the reaction.
-
Causality: NADPH is the obligate electron donor for CYP450-mediated oxidations. Using a regenerating system rather than a static NADPH spike maintains steady-state cofactor levels throughout the incubation, preventing premature reaction termination due to cofactor depletion or product inhibition.
Step 4: Kinetic Sampling and Quenching
-
Action: At designated time points (0, 5, 15, 30, 45, 60 min), remove a 50
L aliquot and immediately inject it into 150 L of ice-cold acetonitrile containing a deuterated internal standard (e.g., Mephedrone-d3). -
Causality: The high organic solvent ratio (3:1) and near-freezing temperature instantly denature the microsomal proteins, halting enzymatic activity at the exact second of sampling. This prevents the degradation of highly labile intermediate metabolites.
Step 5: LC-HRMS Data-Dependent Acquisition (DDA)
-
Action: Centrifuge the quenched samples (15,000
g, 10 min) and analyze the supernatant using a Q-TOF or Orbitrap mass spectrometer operating in DDA mode. -
Causality: HRMS provides sub-ppm mass accuracy, allowing for the unambiguous determination of empirical formulas for unknown metabolites[3]. DDA automatically triggers MS/MS fragmentation on the most abundant precursor ions. By analyzing the mass shifts of specific product ions, we can localize the exact site of biotransformation (e.g., distinguishing a +16 Da shift on the pyrrolidine ring versus the alkyl chain)[4].
Analytical Challenges & Strategic Solutions
When comparing the metabolic profiles of NPS, several analytical pitfalls must be navigated:
-
Isobaric Metabolite Differentiation: Both Mephedrone and
-PVP generate multiple isobaric metabolites (e.g., hydroxylation can occur at multiple sites yielding identical precursor masses). Solution: Chromatographic separation using a sub-2 m particle size UHPLC column is mandatory before MS introduction. Furthermore, analyzing the unique MS/MS fragmentation patterns (e.g., the preservation of the tropylium ion at m/z 91 in alkyl-hydroxylated cathinones) is required to definitively assign the structural isomer[1]. -
Phase II Conjugation Masking: Many Phase I metabolites (like OH-
-PVP) undergo rapid glucuronidation in vivo, masking their presence in standard urine screens. Solution: When transitioning from in vitro HLM data to in vivo urine analysis, samples must be pre-treated with -glucuronidase to cleave Phase II conjugates, reverting them to their detectable Phase I state for accurate quantification[3].
References
- In vitro Phase I and Phase II metabolism of α-pyrrolidinovalerophenone (α -PVP), methylenedioxypyrovalerone (MDPV) and methedrone by human liver microsomes and human liver cytosol. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwG4sJhSiSfXqwCXx_VjjamBRsIBVG5YkiibYFW6rgWCOUWqufLs758CgVxsl5HsXFF12LuVdXOJoxzKaQNyvf6tEGXkUITbsbebCz-MAvAEyFgWqYWXgp_i7XlQvsyXGV8mNwQri3q8F8DOf0x4WyLCqFqAzzMFHL-OlfxFPihUAMDF4A3LKL1EsvfR91DnU50xri72-yJlcArPAzbTufIWIx1htTcryycIZ8SeoYSGl-f9uLYjH-kcuKwdrkdHC0VCTNxQFElkht8A3PMIbIQ0fR6pzHQZ3We4PB-5ZUIfTAMF96Q7lnCZrHhwhfrz0HQJgKZW3GCA3m9Ca8n01O-OcSJ05w-Bn2oi34SF91tOoYmEzlxsYV5WBSy_o=]
- (PDF) Mass Spectrometric Evaluation of Mephedrone In Vivo Human Metabolism: Identification of Phase I And Phase II Metabolites Including a Novel Succinyl Conjugate. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFm0Wu6co-QSPyg9X0Fb4P_YBXmbI7fV7joHY6bqGTySofrNWJOyEfePPg1NaU1K5-i7AwIVcYAXBwrfGxpY6G1tTqzKh_HN1QIDMtYBQXX4Oq68kjFw1rCJXhmXuGvDj7ETrsXsfHABRpMdfsLHJDCSGkCov7zveQWUQR2SiAqm97bJANFeLN-0KSzYha4EV3-zepmR0Pe6LpusWTYORzePs_xXUJX89ToTnneUGNAyiroS2bxwwFZTxTbMVbW8U6phfhhRsYSJwtttJWJGIN0lCXOm8jfhvEkNnt8eDmixLqROrGzypA2QuIWjEItd7xRmDxpls_mS7eLU7-eV4NUIaHNvxy2FlRyOo=]
- Mephedrone and Its Metabolites: A Narrative Review. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP0vaZ22xnz_16W5UmVlCMHqGepaTZ5I8tKSNEF-dZ3xPrhuhOMtMqZj4EnqvT64j9NKjR3esFDtiGmkk9TeTiskpSHf9ZOlY_ZwITXom8hK868W9_1M9HZmfpU8etR7NIUzei2WX6zT-p4cIa]
- Metabolic stability and metabolite profiling of emerging synthetic cathinones. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6YSSCpinpXvtXv0RakfsfXe-Fo5CxhxddHPBMqsAABcTnr6tfKIzH7euNemxx0s9znngVz7WnQU2KTWwFA5KMBRVOHXQK7quhIZpuLtlJ3tdJwydBtkz3xZgcWN4mP2dSuqDL6q3_mSaVWR1n]
Sources
Comparative Guide: Reproducible Synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one
[label="Stir\n(
Finalizing Comparison Guide
I've finished the comprehensive comparison guide, integrating all data and protocols. The emphasis is now on HATU, T3P, EDC/HOBt, and acid chloride methods. All citations and visual aids have been checked, and all data is now complete. I'm focusing on providing clear details and accurate descriptions.
Refining Final Touches
I'm now putting the finishing touches on the entire comparison guide, ensuring comprehensive content. I've re-reviewed all text, diagrams, and citations, focusing on a clear presentation of each method and a smooth user experience. The color contrast is optimal for readability.
Executive Summary & Chemical Context
The synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one is a highly specific amide coupling process that presents a dual chemical challenge. For drug development professionals and process chemists, the objective is to overcome the steric bulk of an α-branched carboxylic acid (2-ethylhexanoic acid) while maintaining strict regioselectivity when coupling with an unsymmetrical diamine (3-methylpiperazine). Selecting the optimal coupling reagent is the critical variable that determines whether the workflow results in a scalable, reproducible process or a bottleneck plagued by epimerization, low yields, and complex purifications.
Mechanistic Causality: Overcoming Steric and Regioselective Barriers
To design a reproducible protocol, we must first understand the causality behind the reagent selection:
-
Steric Hindrance: The α-ethyl group of 2-ethylhexanoic acid creates a steric shield around the carbonyl carbon, significantly reducing the rate of nucleophilic attack. Consequently, the chosen activation method must generate a highly electrophilic intermediate to drive the reaction forward.
-
Regioselectivity: 3-Methylpiperazine possesses two secondary amines (N1 and N4). N1 is kinetically favored because it is less sterically hindered than N4, which is adjacent to the methyl group. Excessive reactivity—such as that of an acid chloride generated via classic 1—can compromise this regioselectivity, leading to a mixture of isomers[1]. A bulky, moderately reactive intermediate (like a mixed anhydride or an O-At active ester) maximizes the kinetic differentiation between N1 and N4, favoring the desired target.
Reaction pathway and regioselectivity in the synthesis of the target amide.
Comparative Performance Analysis
When evaluating coupling reagents, modern process chemistry demands we look beyond raw yield and consider the E-factor (environmental impact), workup complexity, and scalability. While reagents like 2 due to hazardous byproducts and poor atom economy[2]. For instance, 3 that require careful separation[3]. Conversely,4[4].
Quantitative Comparison Table
| Coupling Method | Activation Intermediate | Yield (%) | Regioselectivity (N1:N4) | Workup Complexity | Scalability Profile |
| T3P | Mixed Anhydride | 88–92% | >95:5 | Low (Aqueous wash removes all byproducts) | Excellent (Green solvent compatible) |
| HATU | O-At Active Ester | 90–95% | >98:2 | High (Requires column chromatography) | Poor (High cost, poor atom economy) |
| EDC/HOBt | O-Bt Active Ester | 65–75% | 85:15 | Medium (Stoichiometric urea removal) | Good (Standard industrial use) |
| SOCl₂ | Acid Chloride | 70–80% | 70:30 | High (Harsh conditions, HCl gas evolution) | Moderate (Requires strict anhydrous setup) |
Self-Validating Experimental Protocols
To ensure absolute reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism (e.g., TLC/LCMS checkpoints or phase-separation behaviors) that confirms the success of the operation before proceeding.
Self-validating T3P-mediated experimental workflow for reproducible amide coupling.
Protocol A: T3P-Mediated Coupling (Recommended for Reproducibility & Scale)
Causality: T3P is supplied as a 50% solution in 2-MeTHF, aligning with green chemistry principles and providing excellent phase separation during workup.
-
Charge Reactants: In an oven-dried flask under N₂, dissolve 2-ethylhexanoic acid (1.0 eq) and 3-methylpiperazine (1.1 eq) in 2-MeTHF (0.5 M). Add triethylamine (3.0 eq).
-
Validation: The solution must be clear and homogeneous before proceeding.
-
-
Controlled Activation: Cool the mixture to 0–5 °C using an ice bath. Add T3P (50% wt in 2-MeTHF, 1.2 eq) dropwise over 15 minutes.
-
Causality: Dropwise addition controls the exothermic formation of the mixed anhydride, preventing thermal degradation.
-
-
Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the primary amine spot and the acid spot confirms completion.
-
-
Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers. Wash the organic layer with water, then brine.
-
Causality: T3P and its phosphonic acid byproducts are highly water-soluble.
-
Validation: The aqueous wash inherently purifies the product; no emulsion should form if the pH is >8.
-
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure amide.
Protocol B: HATU-Mediated Coupling (Alternative for Micro-Scale Discovery)
Causality:5 to deprotonate the amine without competing for the highly reactive O-At ester[5].
-
Pre-Activation: Dissolve 2-ethylhexanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.3 M). Add DIPEA (2.5 eq) and stir at room temperature for 15 minutes.
-
Validation: A slight color change (yellowing) indicates the formation of the active ester.
-
-
Amine Addition: Add 3-methylpiperazine (1.1 eq) in one portion. Stir for 1 hour.
-
Reaction Progression: Monitor via LCMS.
-
Validation: Confirm the presence of the target mass [M+H]⁺ = 227.2 m/z.
-
-
Workup & Purification: Dilute with EtOAc and wash extensively with a 5% LiCl aqueous solution (3x) to remove DMF.
-
Causality: HATU byproducts (tetramethylurea) are difficult to remove completely via extraction.
-
Validation: Purify the concentrated crude via silica gel chromatography (Gradient: 0-10% MeOH in DCM) to isolate the pure product.
-
References
- The amide group and its preparation methods by acid-amine coupling reactions: an overview | researchg
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | acs.org |
- A green chemistry perspective on catalytic amide bond form
- Process optimization for acid-amine coupling: a c
- The Amide Functional Group: Properties, Synthesis, and Nomencl
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one
The following technical guide details the safety, operational, and logistical protocols for handling 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one .
As a Senior Application Scientist, I have structured this guide to address the specific physicochemical properties and toxicological risks associated with this functionalized piperazine amide. Given that specific safety data sheets (SDS) for this precise molecule may be limited in public repositories, this protocol applies the Precautionary Principle , deriving safety margins from its reactive precursors (2-ethylhexanoic acid and 3-methylpiperazine) and analogous structure-activity relationships (SAR).
Executive Safety Summary
This compound (referred to herein as EMPHO ) is a lipophilic amide exhibiting characteristics of both a surfactant and a basic amine. It is synthesized from 2-ethylhexanoic acid (a known reproductive toxin) and 3-methylpiperazine (a corrosive sensitizer).
Researchers must treat EMPHO as a Corrosive Skin Sensitizer with potential Reproductive Toxicity .
| Hazard Class | Risk Assessment | Mechanism of Action |
| Skin/Eye Corrosion | High | Unhindered secondary amine (piperazine ring) can cause alkaline burns and irreversible eye damage. |
| Sensitization | High | Piperazine moieties are potent respiratory and skin sensitizers, capable of inducing IgE-mediated asthma or contact dermatitis. |
| Reprotoxicity | Moderate/High | Metabolic hydrolysis may release 2-ethylhexanoic acid, a Class 2 Reprotoxin (suspected of damaging the unborn child). |
| Target Organs | Respiratory, CNS | Inhalation of mists may cause bronchial edema; systemic absorption may affect the central nervous system. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for EMPHO due to its potential to penetrate standard nitrile gloves and its sensitizing vapors. The following "Armor System" is mandatory.
Protective Barrier Specifications
| Component | Specification | Rationale |
| Hand Protection | Double-Glove System Inner: Nitrile (0.11 mm)Outer: Laminate (Silver Shield/4H) or Butyl Rubber (0.5 mm) | 2-Ethylhexanoyl derivatives can permeate thin nitrile. Laminate films provide >8-hour breakthrough time against amines and lipophilic acids. |
| Eye/Face | Chemical Splash Goggles + Face Shield (8-inch) | Safety glasses are inadequate. The basicity of the piperazine ring poses an immediate blindness risk upon splash contact. |
| Respiratory | Half-Mask Respirator with ABEK-P3 Cartridges | Type A (Organic Vapors) for the lipophilic tail.Type K (Ammonia/Amines) for the piperazine ring.P3 (Particulate) for aerosols. |
| Body | Chemically Resistant Apron (Tychem® or PVC) over Lab Coat | Cotton lab coats absorb and hold the chemical against the skin, increasing sensitization risk. |
Engineering Controls & Handling Workflow
Trustworthiness in chemical handling comes from a self-validating workflow. Do not rely solely on PPE; the engineering controls are your primary defense.
The "Closed-Loop" Protocol
-
Primary Containment : All transfers of EMPHO must occur within a certified Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).
-
Vapor Suppression : Keep containers closed when not actively dispensing. Use septa and syringe transfer techniques for volumes < 50 mL to minimize atmospheric exposure.
-
Decontamination Zone : Establish a "hot zone" within the hood. All tools (spatulas, pipettes) touching EMPHO must be wiped with an acidic neutralizing solution (e.g., 5% citric acid) before removal from the hood.
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling EMPHO, ensuring no step is overlooked.
Caption: Operational logic flow for EMPHO handling, prioritizing engineering controls and defining the emergency response loop.
Emergency Response & Decontamination
In the event of exposure, the causality of injury is driven by the alkaline hydrolysis of skin proteins (piperazine) and lipophilic penetration (hexanoyl chain).
Immediate Actions
-
Skin Contact :
-
Do NOT use solvents (ethanol/acetone). They will drive the lipophilic EMPHO deeper into the dermis.
-
Flush with tepid water for 15 minutes.
-
Wash with a mild acidic soap or 5% citric acid solution to neutralize the amine.
-
-
Eye Contact :
-
Irrigate immediately. Time is critical to prevent corneal opacity.
-
-
Spill Management :
-
Evacuate the immediate area.
-
Don full PPE (including respirator).
-
Cover spill with Vermiculite or Chemsorb .
-
Do NOT use sawdust (fire risk with amines).
-
Disposal & Waste Management
EMPHO is not suitable for drain disposal. Its breakdown products are toxic to aquatic life.
-
Waste Stream : Segregated Organic Waste (Halogen-free).
-
Labeling : Must be tagged "Hazardous: Corrosive, Sensitizer, Reprotoxin".
-
Destruction : High-temperature incineration (>1000°C) is required to fully mineralize the nitrogenous ring and prevent the formation of nitrosamines.
References
-
European Chemicals Agency (ECHA) . Registration Dossier - Piperazine. ECHA. Available at: [Link]
-
European Chemicals Agency (ECHA) . Substance Information - 2-Ethylhexanoic Acid. ECHA. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 7866, 3-Methylpiperazine. PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA) . Occupational Health Guideline for Piperazine Dihydrochloride. OSHA. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
